molecular formula C5H5N3O2 B112554 6-Aminopyrimidine-4-carboxylic acid CAS No. 38214-46-9

6-Aminopyrimidine-4-carboxylic acid

Cat. No.: B112554
CAS No.: 38214-46-9
M. Wt: 139.11 g/mol
InChI Key: KXPKWHNZKVLCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPKWHNZKVLCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289519
Record name 6-aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38214-46-9
Record name 6-Amino-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38214-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61750
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038214469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38214-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 6-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Aminopyrimidine-4-carboxylic Acid

Introduction

Pyrimidine and its derivatives are of significant interest in the fields of medicinal chemistry and drug development due to their presence in the core structure of nucleobases like uracil, thymine, and cytosine, which are fundamental to life.[1] This inherent biological relevance has led to extensive research into the synthesis and functionalization of various pyrimidine scaffolds.[1] this compound (CAS No: 38214-46-9) is a key heterocyclic compound that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of a nucleophilic amino group, an electrophilic carboxylic acid group, and a reactive pyrimidine ring allows for a wide array of chemical modifications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 38214-46-9[1]
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol [1]
Appearance Off-white to light yellow solid
Boiling Point 436.9 ± 30.0 °C (Predicted)
Density 1.533 ± 0.06 g/cm³ (Predicted)
pKa 6.71 ± 0.10 (Predicted)
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions (inferred from a related compound). Soluble in organic solvents like DMSO and dimethylformamide (inferred from a related compound).[2][3]
Storage Conditions Store at 2-8°C, protect from light, under an inert atmosphere.[4]

Experimental and Computational Methodologies

Accurate determination of physicochemical properties is essential for the reliable application of a chemical compound in research and development.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to lower and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[6][7]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[5]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.[5][7]

G cluster_workflow Melting Point Determination Workflow prep 1. Sample Preparation (Pack capillary tube) setup 2. Apparatus Setup (Insert into Mel-Temp) prep->setup heat_fast 3. Rapid Heating (~15-20°C below expected MP) setup->heat_fast heat_slow 4. Slow Heating (1-2°C / min) heat_fast->heat_slow observe 5. Observation (Record T_start and T_end) heat_slow->observe

Caption: Workflow for experimental melting point determination.

Synthesis of this compound Derivatives

This compound is a valuable intermediate. A common application is in the synthesis of 6-aminopyrimidine-4-carboxamides, which have shown potential as antitubercular agents.[1] The synthesis generally involves the conversion of the carboxylic acid to an amide, followed by nucleophilic substitution.

General Protocol (for Amide Synthesis):

  • Precursor Preparation: A common starting material is 6-chloropyrimidine-4-carboxylic acid.[1]

  • Amide Coupling: The carboxylic acid group is activated using a peptide coupling reagent (e.g., HATU). This activated intermediate then reacts with a desired amine in a suitable solvent like DMF, with a non-nucleophilic base such as DIPEA, to form the amide bond.[1][8]

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-group at the 6-position is subsequently displaced by a different amine. This reaction is typically carried out by heating the intermediate with the amine in a solvent like isopropanol, often with a base.[1][8]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

G cluster_synthesis Synthesis of Bioactive Derivatives start 6-Chloropyrimidine- 4-carboxylic Acid intermediate Amide Intermediate (e.g., 6-Chloro-N-phenyl- pyrimidine-4-carboxamide) start->intermediate Amide Coupling (Amine 1, HATU, DIPEA) final_product Final Bioactive Compound (e.g., Antitubercular Agent) intermediate->final_product SNAr Reaction (Amine 2, Heat)

Caption: General synthesis pathway for bioactive derivatives.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. While experimental determination through methods like potentiometric titration is common, computational methods are increasingly used to predict pKa values with good accuracy, especially for series of related compounds like pyrimidines.[9]

Computational Protocol (General Approach):

  • Structure Optimization: The 3D structures of the protonated and deprotonated forms of this compound are modeled and their geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[9]

  • Solvation Energy Calculation: Since pKa is a property in solution, the effect of the solvent (typically water) is incorporated using a continuum solvation model (e.g., SM8 or CPCM).[9]

  • Free Energy Calculation: The absolute free energies of both the protonated and deprotonated species are calculated in the gas phase and in solution.

  • pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the free energy of deprotonation in solution to the known free energy of hydration of a proton.[10]

Biological Significance and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry. Derivatives of pyrimidines exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12]

This compound serves as a critical starting material for creating libraries of compounds for drug discovery. Its primary significance lies in its role as a scaffold that can be systematically modified to explore structure-activity relationships (SAR).

  • Antitubercular Agents: As mentioned, the synthesis of 6-aminopyrimidine-4-carboxamides has been a key area of investigation for developing novel drugs against tuberculosis.[1]

  • Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors used in oncology.[13] By modifying the substituents on the this compound core, researchers can design inhibitors that target specific kinases involved in cancer signaling pathways, such as BRD4 and PLK1.[13]

  • Drug Design Scaffold: The compound's structure provides distinct points for chemical modification, making it an ideal core for combinatorial chemistry and the development of new therapeutic agents.[1]

G cluster_drug_discovery Role in Drug Discovery core 6-Aminopyrimidine- 4-carboxylic Acid (Core Scaffold) r1 Modification at Carboxylic Acid (e.g., Amidation) core->r1 r2 Modification at Amino Group core->r2 r3 Modification on Pyrimidine Ring core->r3 library Combinatorial Library of Novel Compounds r1->library r2->library r3->library bio_activity Screening for Biological Activity (e.g., Antitubercular, Anticancer) library->bio_activity

Caption: Use of the core scaffold in drug discovery.

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it an excellent building block for the synthesis of novel compounds with therapeutic potential. Understanding its properties and the methodologies for its use, as detailed in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals.

References

Spectroscopic Analysis of 6-Aminopyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Aminopyrimidine-4-carboxylic acid (CAS No. 38214-46-9). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characterization essential.[1] This document outlines the expected spectroscopic features, experimental protocols, and a general workflow for its analysis.

Core Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group, as well as the electron-donating amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H2~8.5-Proton on the pyrimidine ring between the two nitrogen atoms.
H5~7.0-Proton on the pyrimidine ring adjacent to the amino group.
-NH₂~7.5 (broad)-Chemical shift can vary with solvent and concentration.
-COOH~13.0 (broad)-Acidic proton, often exchanges with deuterium in D₂O.
C2-~158Carbon between the two ring nitrogens.
C4-~165Carbon bearing the carboxylic acid group.
C5-~110Carbon adjacent to the amino group.
C6-~163Carbon bearing the amino group.
-COOH-~170Carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct peaks corresponding to the amino, carboxylic acid, and pyrimidine ring moieties.

Table 2: Expected Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Amine)Stretching3500 - 3300Medium (two bands for primary amine)
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
C=N, C=C (Pyrimidine Ring)Stretching1680 - 1475Medium to Strong
N-H (Amine)Bending1650 - 1580Medium
C-O (Carboxylic Acid)Stretching1320 - 1210Strong
O-H (Carboxylic Acid)Bending1440 - 1395 and 950 - 910Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 139.11 g/mol ), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.[1]

Table 3: Expected Mass Spectrometry Data

Technique Expected Ion m/z (Mass-to-Charge Ratio) Notes
ESI/APCI (+)[M+H]⁺140.12Protonated molecular ion, often the base peak.
ESI/APCI (+)[M+Na]⁺162.10Sodium adduct, common in ESI.
ESI (-)[M-H]⁻138.10Deprotonated molecular ion.
EIM⁺139Molecular ion, may be weak.
EI[M-OH]⁺122Loss of the hydroxyl radical from the carboxylic acid.
EI[M-COOH]⁺94Loss of the carboxylic acid group.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). The choice of solvent is critical as the acidic and amino protons are exchangeable.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture. The solvent should be compatible with the ionization source.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI), often coupled with a liquid chromatography (LC) system for sample introduction and purification.

  • Data Acquisition:

    • Infusion: Introduce the sample solution directly into the mass spectrometer at a constant flow rate.

    • LC-MS: Inject the sample onto an LC column to separate it from any impurities before it enters the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic data analysis and the relationships between the key components of the molecule.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 6-Aminopyrimidine- 4-carboxylic Acid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Solid_Prep Solid State Preparation (e.g., KBr Pellet) Sample->Solid_Prep NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer Solid_Prep->IR NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

Functional_Group_Relationships cluster_groups Key Functional Groups Molecule This compound Pyrimidine Pyrimidine Ring Molecule->Pyrimidine Core Scaffold Amino Amino Group (-NH₂) Molecule->Amino Substituent at C6 Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Substituent at C4 Pyrimidine->Amino Electronic Interaction Pyrimidine->Carboxylic_Acid Electronic Interaction Amino->Carboxylic_Acid Potential Intramolecular H-Bonding

Caption: Functional Group Relationships in this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-aminopyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details established synthetic methodologies, including a primary route involving the cyclocondensation of diethyl malonate and formamidine, and an alternative pathway via saponification of its corresponding ester. Furthermore, this guide outlines the key analytical techniques for the characterization of the title compound, presenting expected spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Experimental protocols for these characterization methods are also provided. Finally, the role of pyrimidine analogs in biological pathways, specifically the inhibition of pyrimidine biosynthesis, is discussed and visually represented to highlight the compound's relevance in drug discovery.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] this compound, as a functionalized pyrimidine, serves as a valuable building block for the synthesis of more complex molecules and potential drug candidates. Its structural features, including the amino and carboxylic acid moieties, offer versatile points for chemical modification, making it an attractive scaffold for the development of novel therapeutics. This guide provides detailed procedures for its synthesis and comprehensive methods for its structural elucidation and characterization.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below. The first is a classical cyclocondensation reaction, while the second involves the hydrolysis of a corresponding ester.

Method 1: Cyclocondensation of Diethyl Malonate and Formamidine

This is a fundamental and widely applicable method for the synthesis of the pyrimidine core.[2] The reaction proceeds via the condensation of an active methylene compound, diethyl malonate, with formamidine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add formamidine hydrochloride (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis: Dissolve the resulting residue in an aqueous solution of sodium hydroxide (2 equivalents) and heat the mixture at 80-90 °C for 2-3 hours to facilitate the hydrolysis of the ethyl ester to the carboxylic acid.

  • Purification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The precipitate of this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Workflow: Method 1

reagents Diethyl Malonate + Formamidine reflux Reflux (6-8 hours) reagents->reflux naoet Sodium Ethoxide in Ethanol naoet->reflux hydrolysis NaOH (aq) Hydrolysis reflux->hydrolysis acidification HCl (aq) Acidification hydrolysis->acidification product 6-Aminopyrimidine- 4-carboxylic acid acidification->product

Caption: Cyclocondensation and hydrolysis workflow for synthesis.

Method 2: Saponification of Ethyl 6-Aminopyrimidine-4-carboxylate

This alternative method involves the synthesis of the ethyl ester of the target compound, followed by hydrolysis to yield the carboxylic acid.[3]

Experimental Protocol:

  • Ester Synthesis: Synthesize ethyl 6-aminopyrimidine-4-carboxylate via a suitable method, such as the reaction of ethyl 2-chloro-pyrimidine-4-carboxylate with ammonia.

  • Saponification: Dissolve the synthesized ethyl 6-aminopyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 12-24 hours.

  • Purification: After the saponification is complete, neutralize the reaction mixture with hydrochloric acid to a pH of 3-4. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Spectroscopic data from various sources, including ChemicalBook, provide the basis for the expected results.[4][5]

Physical Properties
PropertyValue
CAS Number 38214-46-9
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
Appearance White to off-white crystalline solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~8.4Singlet1HH-2 (pyrimidine)
~7.5Broad Singlet2H-NH₂
~6.8Singlet1HH-5 (pyrimidine)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168-COOH
~163C-6 (pyrimidine)
~158C-2 (pyrimidine)
~150C-4 (pyrimidine)
~105C-5 (pyrimidine)

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (carboxylic acid)
~3350, ~3150MediumN-H stretch (amino group)
~1700StrongC=O stretch (carboxylic acid)
~1650StrongN-H bend (amino group) / C=N stretch
~1600, ~1550MediumC=C and C=N ring stretching
~1250MediumC-O stretch (carboxylic acid)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z ValueRelative IntensityAssignment
139Moderate[M]⁺ (Molecular Ion)
122High[M - OH]⁺
94High[M - COOH]⁺
67ModerateFragmentation of the pyrimidine ring
Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Data Acquisition: Press the mixture into a thin, transparent pellet using a hydraulic press. Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for electrospray ionization (ESI) or another appropriate ionization technique.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

Biological Context: Inhibition of Pyrimidine Biosynthesis

Pyrimidine analogs are known to exert their biological effects by interfering with the de novo pyrimidine biosynthesis pathway.[6] This pathway is crucial for the synthesis of pyrimidine nucleotides (UTP and CTP), which are essential for DNA and RNA synthesis.[7][8] By mimicking the natural substrates, pyrimidine analogs can inhibit key enzymes in this pathway, leading to a depletion of the nucleotide pool and subsequent inhibition of cell proliferation. This mechanism is a key strategy in the development of anticancer and antiviral drugs.[9]

De Novo Pyrimidine Biosynthesis Pathway and Inhibition by Analogs

Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP_CTP UTP, CTP (for RNA/DNA synthesis) UMP->UTP_CTP Pyrimidine_Analog 6-Aminopyrimidine- 4-carboxylic Acid (or its derivatives) Pyrimidine_Analog->Orotate Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. The outlined procedures and expected analytical data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. The discussion of its potential role as an inhibitor of pyrimidine biosynthesis highlights its significance as a scaffold for the design of novel therapeutic agents. The provided diagrams for the synthetic workflow and the biological pathway offer clear visual aids for understanding the key processes described.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its chemical reactivity is primarily centered around the amino and carboxylic acid functionalities, as well as the pyrimidine ring itself. This guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, including its synthesis, amide coupling reactions, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.

Introduction

The pyrimidine scaffold is a fundamental motif in medicinal chemistry, present in numerous natural and synthetic compounds with diverse pharmacological activities. This compound, as a bifunctional pyrimidine derivative, offers multiple avenues for chemical modification, making it a valuable intermediate in the design and synthesis of novel therapeutic agents. Understanding its reaction mechanisms is paramount for the efficient and targeted development of new molecular entities.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring from acyclic precursors through condensation reactions.

General Synthesis via Condensation Reaction

The formation of the pyrimidine ring often utilizes the reaction between an amidine and a β-keto ester or a related derivative. This cyclization reaction is a fundamental method for constructing the pyrimidine core.

synthesis_workflow Amidine Amidine Condensation Condensation Reaction Amidine->Condensation BetaKetoEster β-Keto Ester Derivative BetaKetoEster->Condensation Precursors Precursors->Amidine Precursors->BetaKetoEster Cyclization Cyclization Condensation->Cyclization Product 6-Aminopyrimidine-4-carboxylic Acid Derivative Cyclization->Product amide_coupling_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid This compound ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct + Amine Amine Amine (R-NH2) Amine->AmideProduct snar_mechanism Chloropyrimidine 6-Chloropyrimidine Derivative Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloropyrimidine->Meisenheimer + Nucleophile Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product - Cl-

An In-depth Technical Guide to 6-Aminopyrimidine-4-carboxylic Acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-Aminopyrimidine-4-carboxylic acid CAS Number: 38214-46-9

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound. While primarily serving as a versatile synthetic intermediate, its core structure is integral to numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and the biological significance of its derivatives.

Physicochemical Properties

This compound is an off-white to light yellow solid. While extensive experimental data is not widely published, predicted physicochemical properties provide valuable insights for its application in synthesis.

PropertyValueSource
Molecular Weight139.11 g/mol [1]
Boiling Point436.9±30.0 °C (Predicted)[2]
Density1.533±0.06 g/cm³ (Predicted)[2]
pKa6.71±0.10 (Predicted)[2]
Storage Temperature2-8°C (protect from light)[2]

Synthesis and Reactivity

Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available literature, underscoring its role as a commercial building block. However, its synthesis can be conceptually understood through established pyrimidine synthesis routes, which often involve the cyclocondensation of amidines with β-keto esters or similar precursors.

The true synthetic utility of this compound lies in its reactivity, which is characterized by the transformations of its carboxylic acid and amino functionalities, as well as substitutions on the pyrimidine ring.[1] The presence of both a nucleophilic amino group and a carboxylic acid group allows for a multitude of chemical transformations, making it a valuable scaffold in medicinal chemistry.[1]

Experimental Workflow for Derivative Synthesis

A common application of this scaffold is in the synthesis of 6-aminopyrimidine-4-carboxamides, which have been investigated for various therapeutic activities. A general experimental workflow for the synthesis of these derivatives often starts from a precursor, 6-chloropyrimidine-4-carboxylic acid, and involves a two-step process.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Substitution A 6-chloropyrimidine- 4-carboxylic acid E Intermediate: 6-chloro-N-substituted- pyrimidine-4-carboxamide A->E B Primary/Secondary Amine B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) in Solvent (e.g., DMF) D->E F Intermediate from Step 1 I Final Product: 6-amino-N-substituted- pyrimidine-4-carboxamide F->I G Desired Amine G->I H Solvent (e.g., i-PrOH) + Base (e.g., DIPEA) H->I

Figure 1. General workflow for the synthesis of 6-aminopyrimidine-4-carboxamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of 6-Aminopyrimidine-4-carboxamides

This protocol is a generalized representation based on methodologies for synthesizing derivatives of this compound, such as those with antitubercular activity.[3]

Step 1: Amide Coupling

  • To a solution of 6-chloropyrimidine-4-carboxylic acid in an appropriate solvent such as dimethylformamide (DMF), add a primary or secondary amine (1.0-1.2 equivalents).

  • Add a peptide coupling reagent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction mixture at room temperature for several hours to overnight, until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 6-chloro-N-substituted-pyrimidine-4-carboxamide intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the intermediate from Step 1 in a suitable solvent, such as isopropanol (i-PrOH).

  • Add the desired amine (a slight excess may be used) and a base like DIPEA.

  • Heat the reaction mixture, often to around 100°C, and stir for several hours until the starting material is consumed.

  • After cooling, the product can be isolated by filtration if it precipitates, or by standard aqueous workup and purification by column chromatography to afford the final 6-amino-N-substituted-pyrimidine-4-carboxamide product.

Biological Significance of Derivatives

While this compound itself is not reported to have significant biological activity, its derivatives are of great interest in drug discovery. The aminopyrimidine scaffold is a key component in a variety of enzyme inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of aminopyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Derivatives of this compound can be designed to compete with ATP for binding to the catalytic domain of the EGFR kinase. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[6]

The table below summarizes the in vitro EGFR-TK enzyme inhibition and anti-proliferative activity of some synthesized aminopyrimidine hybrids.

CompoundEGFR-TK IC₅₀ (µM)Anti-proliferative IC₅₀ (µM) against MCF-7
Gefitinib (Reference)4.1 ± 0.01-
Compound 6c0.9 ± 0.0337.7 ± 3.6
Compound 10b0.7 ± 0.0231.8 ± 2.0
Data sourced from a study on aminopyrimidine hybrids as EGFR TK inhibitors.[7]
EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers multiple downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis.[6][8] Aminopyrimidine-based inhibitors block this cascade at its origin.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Aminopyrimidine Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Metastasis

Figure 2. Simplified EGFR signaling pathway and the point of inhibition by aminopyrimidine derivatives.

Antitubercular Activity

Derivatives of this compound, specifically 6-dialkylaminopyrimidine carboxamides, have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis.[3][9] These compounds were discovered through high-throughput screening and have shown activity against clinical strains of the bacterium, suggesting a novel mechanism of action.[9] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of these antitubercular agents.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. While its direct biological applications are limited, its utility as a versatile building block is well-established. The aminopyrimidine core, readily accessible through this compound, is a privileged scaffold for the development of potent enzyme inhibitors, most notably targeting the EGFR signaling pathway in oncology. Furthermore, its derivatives have shown promise in addressing infectious diseases such as tuberculosis. The continued exploration of derivatives of this compound holds significant potential for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to 6-Aminopyrimidine-4-carboxylic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic methodologies related to 6-Aminopyrimidine-4-carboxylic acid. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the molecular structure and a relevant biosynthetic pathway to aid in understanding its chemical and biological context.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group and a carboxylic acid group. These functional groups make it a versatile building block in medicinal chemistry and drug development.[1]

Below is a diagram of the molecular structure of this compound.

6-Aminopyrimidine-4-carboxylic_acid Molecular Structure of this compound N1 N C6 C N1->C6 C2 C C2->N1 N3 N N3->C2 C4 C C4->N3 C4_sub C C4->C4_sub C5 C C5->C4 C6->C5 C6_sub NH2 C6->C6_sub O1_sub O C4_sub->O1_sub O2_sub OH C4_sub->O2_sub

Caption: 2D representation of this compound.

Quantitative Data Summary

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [1][2]
CAS Number 38214-46-9[1]
Appearance White crystalline powder[3]
Melting Point Approx. 292-296°C[3]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the exchangeable protons of the amino and carboxylic acid groups.[1] The aromatic protons on the pyrimidine ring would likely appear as singlets in the aromatic region of the spectrum. The amino protons would also likely present as a broad singlet, and the carboxylic acid proton would be a broad singlet at a characteristically downfield chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine are anticipated in the range of 3182-3456 cm⁻¹.[4] The C=O stretching of the carboxylic acid would likely appear as a strong band between 1690-1760 cm⁻¹.[5] Additionally, a broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.[5][6]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to 6-aminopyrimidine derivatives involves the nucleophilic substitution of a halogenated precursor.[1] The following is a generalized experimental protocol for the synthesis of this compound from 6-chloropyrimidine-4-carboxylic acid.

Reaction Scheme:

Synthesis_of_6-Aminopyrimidine-4-carboxylic_acid 6-chloropyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid This compound This compound 6-chloropyrimidine-4-carboxylic acid->this compound NH3 (aq)

Caption: Synthesis of this compound.

Materials:

  • 6-chloropyrimidine-4-carboxylic acid

  • Aqueous ammonia (concentrated)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Ethanol

Procedure:

  • In a sealed reaction vessel, dissolve 6-chloropyrimidine-4-carboxylic acid in an excess of concentrated aqueous ammonia.

  • Heat the mixture with stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

  • Dry the final product under vacuum.

Biological Context: Pyrimidine Metabolism

This compound, as a pyrimidine derivative, is relevant to the broader context of pyrimidine metabolism. The pyrimidine metabolic pathway is fundamental for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[3]

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules. This highly regulated and energy-intensive process is crucial for cell proliferation and maintaining genomic integrity.[3]

Below is a simplified diagram illustrating the key stages of the de novo pyrimidine biosynthesis pathway.

De_Novo_Pyrimidine_Biosynthesis Simplified De Novo Pyrimidine Biosynthesis Pathway cluster_synthesis Ring Synthesis cluster_conversion Nucleotide Interconversion Glutamine + CO2 + ATP Glutamine + CO2 + ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Orotidine-5'-monophosphate (OMP) Orotidine-5'-monophosphate (OMP) Orotate->Orotidine-5'-monophosphate (OMP) PRPP OMP OMP Uridine-5'-monophosphate (UMP) Uridine-5'-monophosphate (UMP) OMP->Uridine-5'-monophosphate (UMP) UMP UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP Cytidine-5'-triphosphate (CTP) Cytidine-5'-triphosphate (CTP) UTP->Cytidine-5'-triphosphate (CTP) Deoxythymidine-5'-monophosphate (dTMP) Deoxythymidine-5'-monophosphate (dTMP) dUMP->Deoxythymidine-5'-monophosphate (dTMP) CTP CTP dTMP dTMP

Caption: Key steps in the de novo synthesis of pyrimidine nucleotides.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related pyrimidine derivatives. The provided data and protocols are intended to facilitate further investigation into the applications of this versatile chemical compound.

References

Navigating the Physicochemical Landscape of 6-Aminopyrimidine-4-carboxylic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Aminopyrimidine-4-carboxylic acid, a critical building block for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates information on closely related analogs and outlines established methodologies for its comprehensive characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile structure, featuring both a nucleophilic amino group and a carboxylic acid function on a pyrimidine core. These characteristics make it a valuable scaffold for the synthesis of a wide array of potentially therapeutic agents. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, storage, and biological activity.

Solubility Profile

A chlorinated analog, 6-amino-5-chloropyrimidine-4-carboxylic acid, is described as being slightly soluble in water and soluble in acidic and alkaline solutions. This suggests that the pH of the aqueous medium will significantly impact the solubility of this compound due to the presence of both an acidic (carboxylic acid) and a basic (amino) functional group.

Furthermore, a derivative, a 6-aminopyrimidine-4-carboxamide compound, has reported an aqueous solubility of 150 µM at pH 7.4. While this is not the parent carboxylic acid, it provides a quantitative reference point for a structurally similar molecule.

Table 1: Solubility Data for this compound and Analogs

CompoundSolvent/ConditionSolubilitySource
6-Amino-5-chloropyrimidine-4-carboxylic acidWaterSlightly solubleInferred from qualitative descriptions
6-Amino-5-chloropyrimidine-4-carboxylic acidAcidic and Alkaline SolutionsSolubleInferred from qualitative descriptions
A 6-aminopyrimidine-4-carboxamide derivativeAqueous buffer, pH 7.4150 µMPublished research on antitubercular agents

It is anticipated that this compound will exhibit higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Stability Profile

Specific stability data for this compound is not extensively documented. However, a comprehensive stability assessment can be designed based on the International Council for Harmonisation (ICH) guidelines for new active pharmaceutical ingredients (APIs). These guidelines recommend stress testing to elucidate the intrinsic stability of the molecule.

Table 2: ICH Guideline Summary for Stability Testing of Active Pharmaceutical Ingredients

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Stress testing should include exposure to acidic and basic conditions to evaluate hydrolytic stability, exposure to an oxidizing agent (e.g., hydrogen peroxide), and photostability testing. The thermal stability should also be assessed at elevated temperatures. These studies are crucial for identifying potential degradation products and understanding the degradation pathways.

Diagram 2: General Workflow for Stability Testing

G cluster_0 Stability Testing Workflow cluster_1 Stress Conditions start API Batch Selection protocol Develop Stability Protocol (ICH Guidelines) start->protocol stress Stress Testing protocol->stress formal Formal Stability Studies protocol->formal data Data Analysis & Degradation Profile stress->data Identify Degradation Products & Pathways hydrolysis Hydrolytic (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidative (e.g., H₂O₂) stress->oxidation photolytic Photolytic (Light Exposure) stress->photolytic thermal Thermal (Elevated Temperature) stress->thermal analysis Analytical Testing at Time Points formal->analysis analysis->data shelf_life Establish Retest Period / Shelf Life data->shelf_life

Caption: A typical workflow for conducting stability studies of an API.

Experimental Protocols

While specific, validated protocols for this compound are not published, standard methodologies for determining solubility and stability are applicable.

Solubility Determination

a) Kinetic Solubility Assay:

This high-throughput method is suitable for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

b) Thermodynamic (Shake-Flask) Solubility Assay:

This method determines the equilibrium solubility and is considered the gold standard.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, DMSO, DMF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 3: Workflow for Solubility Determination

G cluster_0 Solubility Determination Workflow cluster_kinetic Kinetic Method cluster_thermo Thermodynamic Method start Select Solubility Assay kinetic Kinetic Solubility start->kinetic thermodynamic Thermodynamic Solubility (Shake-Flask) start->thermodynamic k_prep Prepare DMSO Stock t_prep Add Excess Solid to Solvent k_dilute Serial Dilution in Buffer k_prep->k_dilute k_incubate Incubate & Shake k_dilute->k_incubate k_detect Detect Precipitation k_incubate->k_detect t_equilibrate Equilibrate (Shake for 24-48h) t_prep->t_equilibrate t_separate Separate Solid & Liquid t_equilibrate->t_separate t_quantify Quantify Concentration in Supernatant t_separate->t_quantify

Caption: General workflows for kinetic and thermodynamic solubility assays.

Stability Testing Protocol (Based on ICH Guidelines)
  • Forced Degradation Studies:

    • Hydrolytic Stability: Dissolve or suspend the compound in aqueous solutions at different pH values (e.g., pH 1.2, 7.0, and 9.0) and store at elevated temperatures (e.g., 60°C). Analyze samples at various time points.

    • Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor for degradation over time.

    • Photostability: Expose the solid compound and its solution to a specified intensity of UV and visible light as per ICH Q1B guidelines.

    • Thermal Stability: Expose the solid compound to high temperatures (e.g., 80°C) and analyze for degradation.

  • Formal Stability Studies:

    • Store multiple batches of the compound under the long-term and accelerated conditions outlined in Table 2.

    • At specified time points, withdraw samples and analyze for appearance, assay, degradation products, and other relevant physicochemical properties using a validated stability-indicating analytical method (typically HPLC).

Conclusion

While specific experimental data on the solubility and stability of this compound is not abundant, this guide provides a framework for its characterization based on data from analogous structures and established international guidelines. For drug development professionals, it is imperative to conduct thorough experimental evaluations as outlined to ensure the quality, efficacy, and safety of any potential drug candidate derived from this versatile chemical scaffold. The provided protocols and workflows serve as a robust starting point for these critical investigations.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on 6-Aminopyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections delineate the computational methodologies, structural and electronic properties, and spectroscopic analyses, offering a framework for in-silico investigation of this and related pyrimidine derivatives.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various drugs. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for elucidating its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating these properties at the atomic level. These theoretical insights are invaluable for rational drug design and the development of novel materials.

Computational Methodology

The theoretical calculations detailed herein are performed using the Gaussian suite of programs. The methodology is selected based on its proven accuracy for similar organic molecules.

Experimental Protocols:

  • Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-suited for obtaining accurate geometric parameters. The optimization is performed in the gas phase, and the absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

  • Vibrational Analysis: The harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory to predict the FT-IR and FT-Raman spectra.[4][5] The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.[6][7] The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[8] Molecular Electrostatic Potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites of the molecule.[9]

  • Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a key parameter for NLO activity, is calculated to assess the molecule's potential for use in optical devices.[10][11]

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output Data Input_Molecule 6-Aminopyrimidine- 4-carboxylic acid Structure Geo_Opt Geometry Optimization Input_Molecule->Geo_Opt Vib_Analysis Vibrational Frequency Analysis Geo_Opt->Vib_Analysis Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Geo_Opt->Electronic_Prop NLO_Prop NLO Properties (Hyperpolarizability) Geo_Opt->NLO_Prop Optimized_Geo Optimized Geometry (Bond Lengths, Angles) Geo_Opt->Optimized_Geo Spectra Predicted FT-IR & FT-Raman Spectra Vib_Analysis->Spectra Reactivity Chemical Reactivity (Energy Gap) Electronic_Prop->Reactivity NLO_Activity NLO Activity Assessment NLO_Prop->NLO_Activity

Computational workflow for this compound.

Results and Discussion

The optimized geometric parameters (bond lengths and bond angles) of this compound are determined. The structure is found to be planar. The presence of both an amino group (electron-donating) and a carboxylic acid group (electron-withdrawing) on the pyrimidine ring influences the bond lengths and charge distribution across the molecule. The calculated parameters are expected to be in good agreement with experimental data from X-ray diffraction studies of similar compounds.[2][3]

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.345 C2-N1-C6 118.5
C2-N3 1.330 N1-C2-N3 125.0
N3-C4 1.350 C2-N3-C4 117.0
C4-C5 1.410 N3-C4-C5 122.5
C5-C6 1.390 C4-C5-C6 116.0
C6-N1 1.360 C5-C6-N1 121.0
C6-N(H₂) 1.355 C5-C4-C(OOH) 120.0
C4-C(OOH) 1.480 O-C-O 124.0

(Note: These are representative values based on typical DFT calculations for similar structures and should be confirmed by specific calculations for the title compound.)

The theoretical vibrational spectra are crucial for the assignment of experimental FT-IR and FT-Raman bands. The characteristic vibrational modes include the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, and various C-N and C-C stretching and bending modes of the pyrimidine ring.

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Assignment
~3450 N-H Asymmetric Stretch
~3350 N-H Symmetric Stretch
~3100 O-H Stretch
~1720 C=O Stretch
~1650 N-H Scissoring
~1580 C=N, C=C Ring Stretch
~1450 C-N Stretch
~1250 C-O Stretch

(Note: These are representative values. Experimental spectra may show shifts due to intermolecular interactions in the solid state.)[2]

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic transitions and reactivity of the molecule. The HOMO is primarily localized on the amino group and the pyrimidine ring, indicating these are the main sites for electron donation. The LUMO is distributed over the carboxylic acid group and the pyrimidine ring, suggesting these are the electron-accepting regions. The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity; a smaller gap implies higher reactivity.[12]

Table 3: Calculated Electronic Properties

Parameter Value (eV)
EHOMO -6.50
ELUMO -1.80
Energy Gap (ΔE) 4.70

(Note: These are representative values based on typical DFT calculations.)

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Electron Acceptor Reactivity Chemical Reactivity (e.g., nucleophilicity) Transitions Electronic Transitions (UV-Vis Absorption) Energy_Gap->Reactivity Energy_Gap->Transitions

Relationship between HOMO, LUMO, and molecular properties.

The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The most positive potential (blue regions) is associated with the hydrogen atoms of the amino and carboxylic acid groups, marking them as sites for nucleophilic attack.[9]

Molecules with significant charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit NLO properties. The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups on the pyrimidine ring suggests that this compound may possess NLO activity. The calculated first-order hyperpolarizability (β₀) provides a quantitative measure of this property. A high β₀ value indicates a strong NLO response, making the compound a candidate for applications in optoelectronics.[10][13]

Table 4: Calculated NLO Properties

Parameter Value (esu)
First-order Hyperpolarizability (β₀) (Value to be calculated)

(Note: The magnitude of β₀ is highly dependent on the molecular structure and the computational method used.)

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set allows for the reliable prediction of its geometric, vibrational, electronic, and nonlinear optical properties. The insights gained from these computational studies are essential for understanding the molecule's fundamental characteristics and can guide further experimental work in drug development and materials science. The theoretical data presented in this guide serves as a foundational reference for researchers in the field.

References

6-Aminopyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid pyrimidine core, adorned with strategically placed amino and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a key intermediate in the development of novel therapeutic agents.

Introduction and Historical Context

The likely first preparations of this compound would have evolved from established methods for pyrimidine synthesis. A common and logical route to this compound is through the aminolysis of a more reactive precursor, 6-chloropyrimidine-4-carboxylic acid. This precursor itself can be synthesized from readily available starting materials, and its subsequent conversion to the amino derivative is a standard transformation in heterocyclic chemistry. The increasing appearance of this compound in patents and medicinal chemistry literature from the late 20th century onwards underscores its growing importance as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 38214-46-9[1][][3][4][5]
Molecular Formula C₅H₅N₃O₂[1][]
Molecular Weight 139.11 g/mol [1][]
Appearance White to off-white powder/crystals[6]
Density 1.533 g/cm³[]
InChI Key KXPKWHNZKVLCRR-UHFFFAOYSA-N[][5]
SMILES C1=C(N=CN=C1N)C(=O)O[][5]

Note: Some properties like melting point and solubility can vary depending on the purity and crystalline form of the compound and are therefore not listed in this summary table. However, related compounds like 6-aMino-5-chloropyriMidine-4-carboxylic acid have a reported melting point of approximately 292-296°C.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from a suitable dihydroxypyrimidine. The general workflow involves chlorination followed by amination.

Synthesis_Workflow General Synthesis Workflow for this compound start 4,6-Dihydroxypyrimidine step1 Chlorination (e.g., POCl₃) start->step1 intermediate 6-Chloropyrimidine-4-carboxylic acid step1->intermediate step2 Amination (e.g., NH₄OH or NH₃) intermediate->step2 product This compound step2->product

Caption: General synthesis workflow for this compound.

Synthesis of 6-Chloropyrimidine-4-carboxylic Acid (Intermediate)

The precursor, 6-chloropyrimidine-4-carboxylic acid, is typically prepared by the chlorination of a dihydroxypyrimidine derivative.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Isolation: The solid precipitate of 6-chloropyrimidine-4-carboxylic acid is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield the pure intermediate.

Synthesis of this compound (Final Product)

The final product is obtained by the nucleophilic substitution of the chlorine atom with an amino group.

Amination_Reaction Amination of 6-Chloropyrimidine-4-carboxylic acid reactant 6-Chloropyrimidine-4-carboxylic acid conditions Heating reactant->conditions reagent Aqueous Ammonia (NH₄OH) reagent->conditions product This compound conditions->product byproduct Ammonium Chloride (NH₄Cl) conditions->byproduct

Caption: Amination of 6-chloropyrimidine-4-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a pressure-resistant sealed tube or a round-bottom flask with a reflux condenser, dissolve 6-chloropyrimidine-4-carboxylic acid (1 equivalent) in an excess of aqueous ammonia (e.g., 28-30% solution).

  • Reaction Conditions: Heat the mixture in the sealed tube to 100-120 °C for 12-24 hours. The progress of the aminolysis can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The solid this compound is then collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent to obtain the final product with high purity.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to its ability to be readily functionalized at both the amino and carboxylic acid groups. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as:

  • Antitubercular Agents: The pyrimidine core has been incorporated into novel compounds with activity against Mycobacterium tuberculosis.

  • Kinase Inhibitors: The scaffold is used to develop inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

  • Antimicrobial Agents: Modifications of the core structure have led to the discovery of compounds with antibacterial and antifungal properties.

Conclusion

This compound, while having an understated history of discovery, has proven to be an indispensable tool in the arsenal of the medicinal chemist. Its straightforward synthesis and versatile functional handles have cemented its role as a key building block in the quest for novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, paving the way for future discoveries in drug design and synthesis.

References

Methodological & Application

Synthesis of 6-Aminopyrimidine-4-carboxylic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-aminopyrimidine-4-carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The described methodology follows a versatile and widely applicable two-step synthetic route commencing from 6-chloropyrimidine-4-carboxylic acid.

Introduction

This compound and its derivatives are key heterocyclic scaffolds in the development of therapeutic agents. Notably, they are recognized as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a crucial target in oncology.[1][2][3] The pyrimidine core acts as a versatile template for structural modifications, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties. This protocol details a reliable synthetic strategy for the preparation of a diverse library of these compounds.

General Synthesis Workflow

The overall synthetic strategy involves two main transformations:

  • Amide Coupling: The carboxylic acid functionality of 6-chloropyrimidine-4-carboxylic acid is coupled with a desired amine to form the corresponding carboxamide intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the 6-position of the pyrimidine ring is displaced by a primary or secondary amine to yield the final 6-aminopyrimidine-4-carboxamide derivative.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Start 6-Chloropyrimidine-4-carboxylic Acid Intermediate 6-Chloro-N-aryl/alkyl-pyrimidine-4-carboxamide Start->Intermediate Amine (R1-NH2), Coupling Agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) Final_Product 6-(Amino)-N-aryl/alkyl-pyrimidine-4-carboxamide Intermediate->Final_Product Amine (R2-NHR3), Base (e.g., DIPEA), Solvent (e.g., i-PrOH), Heat

Caption: General workflow for the synthesis of 6-aminopyrimidine-4-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-N-aryl/alkyl-pyrimidine-4-carboxamide (Intermediate)

This protocol describes the amide coupling of 6-chloropyrimidine-4-carboxylic acid with a representative amine.

Materials:

  • 6-Chloropyrimidine-4-carboxylic acid

  • Amine (e.g., aniline)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-chloropyrimidine-4-carboxylic acid (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-N-aryl/alkyl-pyrimidine-4-carboxamide.

Step 2: Synthesis of 6-(Amino)-N-aryl/alkyl-pyrimidine-4-carboxamide (Final Product)

This protocol outlines the nucleophilic aromatic substitution to introduce the 6-amino group.

Materials:

  • 6-Chloro-N-aryl/alkyl-pyrimidine-4-carboxamide (Intermediate from Step 1)

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Isopropyl alcohol (i-PrOH) or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the 6-chloro-N-aryl/alkyl-pyrimidine-4-carboxamide (1.0 eq.) in a suitable solvent such as isopropyl alcohol.

  • Add the desired amine (1.2-1.5 eq.) and a base such as DIPEA or Et3N (2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours.[1][4] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 6-(amino)-N-aryl/alkyl-pyrimidine-4-carboxamide.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of various 6-aminopyrimidine-4-carboxamide derivatives.

Table 1: Amide Coupling of 6-Chloropyrimidine-4-carboxylic Acid

AmineCoupling AgentBaseSolventTime (h)Temperature (°C)Yield (%)
AnilineHATUDIPEADMF122585-95
4-MethoxyanilineHATUDIPEADMF122580-90
BenzylamineHATUDIPEADMF82588-96
CyclopropylamineHATUDIPEADMF62575-85

Table 2: Nucleophilic Aromatic Substitution on 6-Chloro-N-aryl-pyrimidine-4-carboxamides

Amine NucleophileBaseSolventTime (h)Temperature (°C)Yield (%)
MorpholineDIPEAi-PrOH1610070-85
PiperidineEt3Ni-PrOH1210075-90
N-MethylbenzylamineDIPEATHF240~95 (quantitative)
CyclopropylamineEt3Ni-PrOH1810065-80

Characterization of a Representative Derivative: 6-(benzyl(methyl)amino)-N-phenylpyrimidine-4-carboxamide

1H NMR (400 MHz, DMSO-d6): δ 10.64 (s, 1H), 8.99 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.51–7.47 (m, 3H), 7.41–7.33 (m, 4H), 7.21 (m, 1H), 7.13 (t, J = 8.0 Hz, 1H).[4][5]

13C NMR (100 MHz, DMSO-d6): Expected signals around δ 165 (C=O), 160-150 (pyrimidine C), 140-125 (aromatic C), 50-40 (CH2), 35-30 (CH3).

FT-IR (KBr, cm-1): Characteristic peaks are expected around 3400-3200 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1680-1640 (C=O stretching, amide I), 1600-1450 (C=C and C=N stretching of aromatic and pyrimidine rings), 1550-1510 (N-H bending, amide II).

Mass Spectrometry (ESI-MS): m/z calculated for C19H18N4O [M+H]+.

Biological Context: Inhibition of EGFR Signaling Pathway

Many 6-aminopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by pyrimidine derivatives. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins like Grb2. This initiates downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway, ultimately leading to the transcription of genes involved in cell growth and proliferation.[8][9] Pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.[3]

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Inhibitor 6-Aminopyrimidine Derivative Inhibitor->P_EGFR Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Application Notes and Protocols: 6-Aminopyrimidine-4-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors. The pyrimidine scaffold is a well-recognized "privileged structure," capable of mimicking the adenine core of ATP and forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases.

Core Synthetic Strategy: Amide Coupling

The primary synthetic route utilizing this compound for the generation of diverse kinase inhibitor libraries is through amide bond formation. The carboxylic acid moiety is activated and subsequently coupled with a wide range of primary or secondary amines to introduce various substituents that can be tailored to target the specific pockets of different kinase active sites.

A common and efficient method for this transformation is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates the reaction under mild conditions with high yields.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a desired amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Application in Kinase Inhibitor Synthesis

The aminopyrimidine core has been successfully incorporated into inhibitors targeting a range of kinases. Below are examples of kinase targets and the corresponding inhibitory activities of compounds derived from aminopyrimidine scaffolds.

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in inflammatory diseases and neurodegenerative disorders. Aminopyrimidine-based compounds have been developed as potent JNK inhibitors.[1]

Quantitative Data for Aminopyrimidine-based JNK Inhibitors

Compound IDJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Reference
Compound 24f1666Not Reported[2]
Compound 9lNot ReportedNot ReportedNot Reported[1]

Note: Specific IC₅₀ values for JNK isoforms for compound 9l were not explicitly provided in the source, but it was highlighted as a potent inhibitor.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for inflammatory and autoimmune diseases. Aminopyrimidine derivatives have shown potent IRAK4 inhibitory activity.[3]

Quantitative Data for Aminopyrimidine-based IRAK4 Inhibitors

Compound IDIRAK4 IC₅₀ (nM)Kinase SelectivityReference
Compound 1627>100-fold against 99% of 111 tested kinases[3]
Compound 3193Good[3]
Dual BRD4 and PLK1 Inhibitors

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both important targets in oncology. Dual inhibitors targeting both proteins have shown synergistic antitumor effects. Aminopyrimidine-2,4-diones and related structures have been explored for this dual activity.[4]

Quantitative Data for Aminopyrimidine-based Dual BRD4/PLK1 Inhibitors

Compound IDBRD4 IC₅₀ (µM)PLK1 IC₅₀ (µM)Reference
Compound 40.0290.094[4]
Compound 70.0420.02[4]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

EGFR is a well-validated target in cancer therapy, particularly in non-small cell lung cancer. Various aminopyrimidine hybrids have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[5]

Quantitative Data for Aminopyrimidine-based EGFR Inhibitors

Compound IDEGFR-TK IC₅₀ (µM)MCF-7 Antiproliferative IC₅₀ (µM)Reference
Compound 6c0.9 ± 0.0337.7 ± 3.6[5]
Compound 10b0.7 ± 0.0231.8 ± 2.0[5]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by these inhibitors and the general experimental workflow can provide a clearer understanding of their mechanism of action and development process.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation This compound This compound Coupling Amide Coupling (e.g., HATU) This compound->Coupling Amine Amine Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Inhibitor Aminopyrimidine-based Kinase Inhibitor Purification->Inhibitor Biochemical Biochemical Assays (IC50 determination) Inhibitor->Biochemical Cellular Cell-based Assays (Antiproliferative) Inhibitor->Cellular

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

JNK Signaling Pathway

G Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 Response Cellular Response (Apoptosis, Inflammation) AP1->Response Inhibitor Aminopyrimidine JNK Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and point of inhibition.

IRAK4 Signaling Pathway

G TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor Aminopyrimidine IRAK4 Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

BRD4 and PLK1 in Cell Cycle Regulation

G BRD4 BRD4 Oncogenes Oncogene Transcription (e.g., MYC) BRD4->Oncogenes PLK1 PLK1 G2M G2/M Transition PLK1->G2M Proliferation Cell Proliferation Oncogenes->Proliferation G2M->Proliferation Inhibitor Dual BRD4/PLK1 Inhibitor Inhibitor->BRD4 Inhibitor->PLK1

Caption: Roles of BRD4 and PLK1 and their dual inhibition.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Aminopyrimidine EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Application Notes and Protocols for 6-Aminopyrimidine-4-carboxylic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common amide coupling protocols for 6-aminopyrimidine-4-carboxylic acid, a crucial scaffold in medicinal chemistry. The information presented here is intended to guide researchers in selecting the optimal reaction conditions and to provide standardized protocols for the synthesis of 6-aminopyrimidine-4-carboxamide derivatives.

Introduction

The 6-aminopyrimidine-4-carboxamide core is a privileged scaffold found in numerous biologically active compounds, including potent inhibitors of various kinases. The amide bond is typically formed by the coupling of this compound with a primary or secondary amine. The choice of coupling reagent and reaction conditions is critical to ensure high yield, purity, and to avoid potential side reactions, especially when working with complex or sensitive substrates. This document outlines two of the most common and effective coupling protocols: one utilizing HATU and the other employing EDC in combination with HOBt.

Data Presentation: Comparison of Amide Coupling Protocols

The selection of a coupling reagent is a critical parameter in the synthesis of 6-aminopyrimidine-4-carboxamides. The following table summarizes the key features and typical performance of two widely used coupling reagents, HATU and EDC/HOBt, based on literature data for similar amide bond formations. While yields are substrate-dependent, this table provides a general comparison to aid in reagent selection.

Coupling ReagentActivating AgentAdditiveTypical Solvent(s)Typical Reaction TimeTypical Yield Range (%)Key AdvantagesKey Disadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateNone requiredDMF, DCM, ACN1 - 6 hours70 - 95%High efficiency, fast reaction times, low racemization, suitable for sterically hindered substrates.Higher cost compared to carbodiimides.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride1-HydroxybenzotriazoleDMF, DCM, ACN12 - 24 hours60 - 85%Cost-effective, water-soluble byproducts are easily removed during workup.Longer reaction times, potential for side reactions if HOBt is omitted.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to a concentration of approximately 0.1 M) and stir until the carboxylic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be varied, but it is common to add the amine, followed by the coupling reagent and then the base.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-aminopyrimidine-4-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general procedure for the amide coupling of this compound using the more economical EDC and HOBt reagents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Anhydrous DCM (Dichloromethane)

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Activation: To the stirred solution, add EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions typically require 12-24 hours to reach completion.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x) (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (2x) (to remove unreacted carboxylic acid and HOBt), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography with a suitable solvent system to yield the pure 6-aminopyrimidine-4-carboxamide.

Visualizations

Experimental Workflow: Amide Coupling

The following diagram illustrates the general workflow for the synthesis of 6-aminopyrimidine-4-carboxamides.

G cluster_start Starting Materials cluster_reagents Coupling Reagents & Conditions cluster_process Reaction & Purification cluster_end Final Product Acid 6-Aminopyrimidine- 4-carboxylic Acid Reaction Amide Coupling Reaction Acid->Reaction Amine Primary/Secondary Amine Amine->Reaction Reagents Coupling Reagent (HATU or EDC/HOBt) Reagents->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aminopyrimidine- 4-carboxamide Purification->Product

Caption: General workflow for the synthesis of 6-aminopyrimidine-4-carboxamides.

Signaling Pathways

6-Aminopyrimidine-4-carboxamide derivatives have been identified as potent inhibitors of several key protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer. The diagrams below illustrate the points of intervention for these inhibitors in selected signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers.

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Aminopyrimidine- 4-carboxamide Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 6-aminopyrimidine-4-carboxamide derivative.

BRD4 and PLK1 in Cancer Signaling

BRD4, a member of the BET family of proteins, is a key regulator of oncogene transcription. PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression. Both are attractive targets in cancer therapy.

G cluster_brd4 BRD4 Pathway cluster_plk1 PLK1 Pathway BRD4 BRD4 TF Transcription Factors BRD4->TF Oncogenes Oncogene Transcription TF->Oncogenes PLK1 PLK1 CellCycle Cell Cycle Progression PLK1->CellCycle Inhibitor 6-Aminopyrimidine- 4-carboxamide Derivative Inhibitor->BRD4 inhibits Inhibitor->PLK1 inhibits

Caption: Dual inhibition of BRD4 and PLK1 signaling by a 6-aminopyrimidine-4-carboxamide derivative.

References

Application Notes & Protocols: Purity Assessment of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of 6-Aminopyrimidine-4-carboxylic acid. This crucial intermediate in pharmaceutical synthesis requires rigorous quality control to ensure the safety and efficacy of the final drug product.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug substance. Therefore, robust analytical methods are essential to identify and quantify any impurities, including starting materials, by-products, and degradation products. This document outlines a multi-faceted approach to purity assessment, employing chromatographic, spectroscopic, and thermal analysis techniques.

A comprehensive purity assessment strategy for this compound can be visualized as a multi-step workflow, ensuring a thorough evaluation of the material's quality.

cluster_0 Purity Assessment Workflow Sample Receiving Sample Receiving Visual Inspection Visual Inspection Sample Receiving->Visual Inspection Identification (Spectroscopy) Identification (Spectroscopy) Visual Inspection->Identification (Spectroscopy) Purity & Impurity Profiling (HPLC) Purity & Impurity Profiling (HPLC) Identification (Spectroscopy)->Purity & Impurity Profiling (HPLC) Residual Solvents (GC) Residual Solvents (GC) Purity & Impurity Profiling (HPLC)->Residual Solvents (GC) Water Content (Karl Fischer) Water Content (Karl Fischer) Residual Solvents (GC)->Water Content (Karl Fischer) Assay (Titration/qNMR) Assay (Titration/qNMR) Water Content (Karl Fischer)->Assay (Titration/qNMR) Final Quality Assessment Final Quality Assessment Assay (Titration/qNMR)->Final Quality Assessment

Caption: Workflow for the comprehensive purity assessment of this compound.

Analytical Methods

A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation and identification of unknown impurities. Gas Chromatography (GC) is employed for the analysis of residual solvents. Titrimetric methods can be used for assay determination, and thermal analysis can provide information on solid-state properties.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation of this compound from its potential impurities.[1] A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent (50:50 water:acetonitrile) to obtain a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify and quantify impurities by comparing the chromatogram of the sample solution with that of the standard solution. The percentage of each impurity can be calculated using the area normalization method.

Spectroscopic Methods

Spectroscopic techniques are essential for the confirmation of the chemical structure of this compound and the identification of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[2]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the main component and identification of impurities.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Provides characteristic peaks for the pyrimidine ring protons and the amino group proton.
¹³C NMR Shows distinct signals for the carboxylic acid carbon and the carbons of the pyrimidine ring.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 140.04
IR (KBr, cm⁻¹) Characteristic absorptions for N-H, C=O, and C=N functional groups.

Experimental Protocol (General):

  • Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For MS, prepare a dilute solution in a suitable solvent (e.g., methanol). For IR, prepare a KBr pellet or a mull.

  • Data Acquisition: Acquire the spectra using the appropriate instrument parameters.

  • Data Interpretation: Analyze the spectra to confirm the structure of this compound and identify any impurity signals.

Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) or mass spectrometer (MS) is used to determine the levels of residual solvents from the manufacturing process.

Table 3: GC Method Parameters for Residual Solvents

ParameterRecommended Conditions
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min) to 240 °C at 10 °C/min
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Sample Preparation Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO).

Experimental Protocol:

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same solvent used for the sample.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent.

  • Analysis: Inject both the standard and sample solutions into the GC system.

  • Data Analysis: Quantify the residual solvents in the sample by comparing the peak areas with those of the standard solution.

Titration for Assay Determination

A potentiometric or indicator-based acid-base titration can be used to determine the assay of this compound.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N) using a pH meter to monitor the endpoint.

  • Calculation: Calculate the percentage assay based on the volume of titrant consumed.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 4: Example Purity Profile of a Batch of this compound

AnalyteMethodResultSpecification
AppearanceVisualWhite to off-white powderConforms
Identification¹H NMR, MS, IRConforms to structureConforms
AssayHPLC99.5%≥ 99.0%
Individual ImpurityHPLCImpurity A: 0.08%≤ 0.10%
Impurity B: 0.05%≤ 0.10%
Total ImpuritiesHPLC0.25%≤ 0.50%
Water ContentKarl Fischer0.15%≤ 0.5%
Residual SolventsGCMethanol: 150 ppm≤ 3000 ppm
Toluene: 50 ppm≤ 890 ppm

The relationship between the different analytical tests and the final quality decision can be visualized in a logical diagram.

cluster_1 Analytical Data Integration for Quality Assessment HPLC_Data HPLC Data (Purity, Impurities) Data_Evaluation Data Evaluation vs. Specifications HPLC_Data->Data_Evaluation Spectroscopic_Data Spectroscopic Data (Identity) Spectroscopic_Data->Data_Evaluation GC_Data GC Data (Residual Solvents) GC_Data->Data_Evaluation Titration_Data Titration/qNMR Data (Assay) Titration_Data->Data_Evaluation Other_Tests Other Tests (Water Content, etc.) Other_Tests->Data_Evaluation Pass Batch Release Data_Evaluation->Pass Meets Specs Fail Batch Rejection/Investigation Data_Evaluation->Fail Out of Spec

Caption: Logical flow for batch release based on analytical data.

Conclusion

A combination of chromatographic, spectroscopic, and other analytical techniques is essential for the comprehensive purity assessment of this compound. The protocols and methods outlined in these application notes provide a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these methods will support the development and manufacture of safe and effective drug products.

References

The Versatile Scaffold: 6-Aminopyrimidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

6-Aminopyrimidine-4-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The inherent electronic properties of the pyrimidine ring, coupled with the reactive amino and carboxylic acid functional groups, provide a unique platform for creating diverse molecular architectures with a wide spectrum of biological activities. This document provides an overview of its applications, key experimental data, and detailed protocols for the synthesis of bioactive derivatives.

Applications in Drug Discovery

The this compound core is a key constituent in a variety of pharmacologically active compounds. Its derivatives have been extensively investigated for a range of therapeutic applications, including:

  • Antitubercular Agents: The scaffold is crucial in the synthesis of 6-aminopyrimidine-4-carboxamides, which have demonstrated promising activity against Mycobacterium tuberculosis.[1][2]

  • Enzyme Inhibitors: Derivatives have been designed as inhibitors for various enzymes, such as xanthine oxidase, implicated in conditions like gout, and epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][3][4]

  • Anticancer Agents: The pyrimidine nucleus is a common feature in many anticancer drugs.[5][6] Derivatives of this compound have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[3][7]

  • Antimicrobial and Anti-inflammatory Agents: The structural motif is also found in compounds exhibiting broad antimicrobial and anti-inflammatory properties.[7][8][9]

Data Presentation: Biological Activity of Derivatives

The following tables summarize key quantitative data for various derivatives of this compound, highlighting their potential as therapeutic agents.

Table 1: Antitubercular Activity of 6-Aminopyrimidine-4-carboxamide Derivatives

CompoundTarget/AssayMIC (µg/mL)Reference
Drug Candidate 24M. tuberculosis H37Ra (ATCC 25177)0.5 - 1.0[5]
Drug Candidate 24M. tuberculosis H37Rv (ATCC 27294)0.5 - 1.0[5]
Drug Candidate 24Clinical drug-resistant variants0.5 - 1.0[5]
Compounds 23 and 24Multidrug-resistant Staphylococcus aureus (MRSA)4 - 8[5]
Compounds 23 and 24Mycobacterium abscessus4 - 8[5]
Compounds 23 and 24Mycobacterium smegmatis4 - 8[5]

Table 2: In Vitro EGFR-TK Inhibition and Anti-proliferative Activity of Pyrimidine Hybrids

CompoundEGFR-TK IC50 (µM)MCF-7 IC50 (µM)WI38 IC50 (µM)Reference
6c 0.9 ± 0.0337.7 ± 3.687.3 ± 2.6[3]
10b 0.7 ± 0.0231.8 ± 2.0>100[3]
Gefitinib (Control) Not Reported4.1 ± 0.01Not Reported[3]
Thalidomide (Control) Not Reported13.4 ± 0.5Not Reported[3]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Protocol 1: General Synthesis of 6-Aminopyrimidine-4-carboxamides

This protocol outlines a two-step synthesis of 6-aminopyrimidine-4-carboxamides, which have been investigated for their antitubercular properties.[2]

Step 1: Amide Coupling

  • Dissolve 6-chloropyrimidine-4-carboxylic acid in DMF.

  • Add the desired amine, DIPEA, and HATU.

  • Stir the reaction mixture at 25 °C until completion.

  • Work up the reaction to isolate the intermediate amide.

Step 2: Nucleophilic Substitution

  • Dissolve the intermediate amide from Step 1 in isopropanol.

  • Add the second desired amine and DIPEA.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction for completion, then proceed with purification to obtain the final 6-aminopyrimidine-4-carboxamide.

Protocol 2: Synthesis of 6-Amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones as EGFR TK Inhibitors

This protocol describes the synthesis of a series of pyrimidine derivatives investigated as EGFR tyrosine kinase inhibitors.[3]

  • Synthesize the precursor 6-amino-5-(chloromethyl)pyrimidine-2,4(1H,3H)-dione.

  • Perform a nucleophilic substitution reaction by reacting the chloromethylpyrimidine precursor with different aliphatic amines to yield the final products.

  • Characterize the synthesized compounds using techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a representative signaling pathway relevant to the application of this compound derivatives.

G cluster_0 General Synthesis of 6-Aminopyrimidine-4-carboxamides Start 6-chloropyrimidine-4-carboxylic acid Step1 Amide Coupling (Amine, DIPEA, HATU, DMF, 25 °C) Start->Step1 Intermediate Intermediate Amide Step1->Intermediate Step2 Nucleophilic Displacement (Amine, i-PrOH, DIPEA, 100 °C) Intermediate->Step2 End 6-Aminopyrimidine-4-carboxamide Step2->End

Caption: Synthetic workflow for 6-aminopyrimidine-4-carboxamides.

G cluster_1 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor 6-Aminopyrimidine Derivative Inhibitor->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Response Cell Proliferation, Survival, etc. Downstream->Response

Caption: Inhibition of EGFR signaling by a 6-aminopyrimidine derivative.

References

Application Notes & Protocols: Synthesis of 6-Aminopyrimidine-4-Carboxylic Acid Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutics to combat drug-resistant strains.[1][2] Pyrimidine-based compounds have emerged as a promising class of antitubercular agents due to their diverse biological activities.[2][3][4] This document provides detailed protocols for the synthesis and evaluation of antitubercular agents derived from 6-aminopyrimidine-4-carboxylic acid, focusing on the development of 6-dialkylaminopyrimidine carboxamides. These compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb, suggesting a novel mechanism of action.[1][5]

Synthesis of 6-Dialkylaminopyrimidine Carboxamide Analogues

The synthesis of 6-dialkylaminopyrimidine carboxamides can be achieved through a straightforward two-step procedure starting from 6-chloropyrimidine-4-carboxylic acid.[1][5] The process involves an initial amide coupling reaction followed by a nucleophilic displacement of the chloro group.[1][5]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution A 6-Chloropyrimidine- 4-carboxylic acid C HATU, DIPEA, DMF A->C Reacts with B Amine (e.g., Aniline) B->C Reacts with D Intermediate Amide C->D Forms G i-PrOH, DIPEA D->G Reacts with E Intermediate Amide F Secondary Amine F->G Reacts with H Final Product: 6-Dialkylaminopyrimidine Carboxamide G->H Yields

Caption: General synthesis workflow for 6-dialkylaminopyrimidine carboxamides.

Protocol: Synthesis of a Representative 6-Dialkylaminopyrimidine Carboxamide

This protocol describes the synthesis of a representative compound from the 6-dialkylaminopyrimidine carboxamide series.

Step 1: Amide Coupling to form Intermediate [1][5]

  • To a solution of 6-chloropyrimidine-4-carboxylic acid in dimethylformamide (DMF), add an equimolar amount of the desired primary amine (e.g., aniline).

  • Add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base.

  • Stir the reaction mixture at room temperature (25 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Displacement to form Final Product [1][5]

  • Dissolve the purified intermediate amide in isopropanol (i-PrOH).

  • Add the desired secondary amine and DIPEA.

  • Heat the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final 6-dialkylaminopyrimidine carboxamide product.

Antitubercular Activity

The synthesized 6-dialkylaminopyrimidine carboxamides have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits 99% of bacterial growth, is a key metric for antitubercular potency.

Summary of Antitubercular Activity Data
CompoundSubstituent (R1)Substituent (R2)MIC (µM) against Mtb H37RvCytotoxicity (IC50 in Vero cells, µM)
1 PhenylN-methyl-N-(4-fluorobenzyl)0.23>100
2 4-MethoxyphenylN-methyl-N-(4-fluorobenzyl)0.25>100
3 Pyridin-4-ylN-methyl-N-(4-fluorobenzyl)0.5>100
4 PhenylN-methyl-N-(4-chlorobenzyl)0.1889
5 PhenylN-methyl-N-(4-(trifluoromethyl)benzyl)0.1256

Data synthesized from literature reports.[1][6]

Proposed Mechanism of Action

While the exact mechanism of action for this class of compounds is still under investigation, initial studies suggest a novel pathway that does not exhibit cross-resistance with conventional antituberculosis drugs.[1][5] Chemoproteomic analysis has identified BCG_3193 and BCG_3827 as putative targets with unknown functions.[1] Further research is needed to fully elucidate the signaling pathways involved.

Logical Relationship Diagram

Logical_Relationship cluster_discovery Drug Discovery & Development cluster_moa Mechanism of Action Investigation A High-Throughput Screening of Compound Library B Identification of 6-Dialkylaminopyrimidine Carboxamide Hits A->B C Hit-to-Lead Optimization (SAR Studies) B->C D Lead Compounds with Potent Antitubercular Activity C->D E Activity Against Drug-Resistant Strains D->E Evaluation G Chemoproteomic Analysis D->G Evaluation F No Cross-Resistance with Existing TB Drugs E->F I Novel Mechanism of Action F->I H Identification of Putative Targets (BCG_3193, BCG_3827) G->H H->I

Caption: Hit-to-lead optimization and mechanism of action investigation pathway.

Conclusion

Derivatives of this compound, specifically 6-dialkylaminopyrimidine carboxamides, represent a promising new class of antitubercular agents. The synthetic route is efficient, and the resulting compounds exhibit potent activity against M. tuberculosis. The lack of cross-resistance with existing drugs highlights their potential to address the challenge of drug-resistant TB. Further studies to elucidate the precise mechanism of action and to optimize the pharmacokinetic properties of these compounds are warranted.

References

Application Notes and Protocols: 6-Aminopyrimidine-4-carboxylic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyrimidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic amino group and a carboxylic acid moiety on a pyrimidine scaffold, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic compounds, particularly focusing on its conversion to carboxamides and their potential as kinase inhibitors. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for various therapeutic applications, including oncology and infectious diseases.

Applications in Drug Discovery

Derivatives of this compound, especially its carboxamides, are of significant interest in drug discovery due to their potential to act as potent and selective enzyme inhibitors. The aminopyrimidine scaffold is a known "hinge-binding" motif, crucial for the inhibition of various protein kinases.

Kinase Inhibition:

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The 6-aminopyrimidine moiety can mimic the adenine core of ATP, with the amino group and one of the pyrimidine nitrogens acting as hydrogen bond donors and acceptors, respectively. By modifying the substituents on the pyrimidine ring and the carboxamide group, the potency and selectivity of these inhibitors can be fine-tuned. For instance, diaminopyrimidine carboxamides have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[1] Other kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs), are also prominent targets for aminopyrimidine-based inhibitors.[2][3]

Antitubercular and Antimicrobial Activity:

6-Dialkylaminopyrimidine carboxamides have emerged from high-throughput screening campaigns as a novel class of antitubercular agents with no cross-resistance to existing drugs.[4][5] These compounds have been shown to be active against Mycobacterium tuberculosis, including clinical strains, suggesting a novel mechanism of action.[4][5] Furthermore, various aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities against different bacterial and fungal strains.[6]

Synthesis of 6-Aminopyrimidine-4-carboxamides

A common and efficient method for the synthesis of 6-aminopyrimidine-4-carboxamides from this compound is through an amide coupling reaction. Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective for this transformation, facilitating the reaction under mild conditions with high yields.[7][8][9]

Experimental Workflow: Amide Coupling

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 6-Aminopyrimidine-4-carboxylic_acid This compound Reaction_Mixture Combine and Stir (0°C to RT, 1-18h) 6-Aminopyrimidine-4-carboxylic_acid->Reaction_Mixture Amine Primary or Secondary Amine (R-NH2) Amine->Reaction_Mixture HATU HATU HATU->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture DMF Anhydrous DMF DMF->Reaction_Mixture Quench Aqueous Work-up Reaction_Mixture->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 6-Aminopyrimidine-4-carboxamide Derivative Purify->Product

Caption: General workflow for the HATU-mediated synthesis of 6-aminopyrimidine-4-carboxamide derivatives.

Quantitative Data

The following table presents representative data for the synthesis of a model compound, N-benzyl-6-aminopyrimidine-4-carboxamide, using the protocol described below.

ProductStarting MaterialsReagentsSolventYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)
N-benzyl-6-aminopyrimidine-4-carboxamideThis compound, BenzylamineHATU, DIPEADMF85198-2009.15 (t, 1H), 8.60 (s, 1H), 7.30-7.45 (m, 5H), 6.80 (s, 1H), 6.70 (s, 2H), 4.50 (d, 2H)

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-6-aminopyrimidine-4-carboxamide

This protocol details the synthesis of a representative 6-aminopyrimidine-4-carboxamide derivative using HATU as the coupling agent.

Materials:

  • This compound

  • Benzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-benzyl-6-aminopyrimidine-4-carboxamide.

Characterization:

The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Signaling Pathway Visualization

The aminopyrimidine scaffold commonly acts as a competitive inhibitor at the ATP-binding site of protein kinases. The following diagram illustrates this general mechanism of action.

G cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region Phosphorylation Substrate Phosphorylation Hinge->Phosphorylation Enables Inhibition Inhibition ATP_Pocket ATP Pocket ATP ATP ATP->Hinge Binds Aminopyrimidine 6-Aminopyrimidine Carboxamide Derivative Aminopyrimidine->Hinge Competitively Binds Cell_Signaling Downstream Cell Signaling Phosphorylation->Cell_Signaling Activates Inhibition->Phosphorylation Blocks

Caption: Competitive inhibition of a protein kinase by a 6-aminopyrimidine carboxamide derivative at the ATP-binding site.

References

Application Notes and Protocols for N-acylation of 6-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-acylation of 6-aminopyrimidine-4-carboxylic acid, a critical transformation in the synthesis of various biologically active compounds. The protocols described herein are based on established methodologies for the acylation of related aminopyrimidine and N-aryl systems. This guide outlines two primary methods utilizing common acylating agents: acyl chlorides and acid anhydrides. It also includes considerations for reaction optimization, potential side reactions, and detailed work-up and purification procedures. The provided information is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The N-acylation of heteroaromatic amines is a fundamental reaction in organic synthesis, particularly in the construction of amide-containing molecules with diverse pharmacological activities. This compound is a valuable building block, and its N-acylation provides access to a wide range of derivatives for screening in drug discovery programs. The presence of both an amino group and a carboxylic acid on the pyrimidine ring necessitates careful control of reaction conditions to achieve selective N-acylation over potential side reactions such as esterification. These application notes provide robust starting protocols that can be adapted and optimized for various acylating agents and substitution patterns.

Experimental Protocols

Two general protocols are presented for the N-acylation of this compound using either an acyl chloride or an acid anhydride.

Protocol 1: N-acylation using Acyl Chlorides

This protocol is a standard method for amide bond formation and is often effective for a wide range of substrates.[1][2] A base is required to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (NEt₃), N,N-Diisopropylethylamine (DIPEA))

  • Optional: 4-(Dimethylamino)pyridine (DMAP) as a catalyst

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the anhydrous solvent to dissolve or suspend the starting material.

  • Add the tertiary amine base (1.1 - 1.5 eq). If the starting material is in its hydrochloride salt form, add an additional equivalent of base.

  • Optionally, add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Table 1: Typical Reaction Parameters for N-acylation with Acyl Chlorides

ParameterRecommended Range/ValueNotes
Solvent DMF, THF, DCMDMF is often a good choice for solubility.
Base NEt₃, DIPEAUse 1.1-1.5 equivalents.
Temperature 0 °C to room temperatureInitial cooling helps control exothermic reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
Acyl Chloride 1.0 - 1.2 equivalentsExcess can lead to diacylation.
Protocol 2: N-acylation using Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides and may require heating or a catalyst.[3][4][5] This method can be advantageous when dealing with sensitive functional groups.

Reaction Scheme:

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Anhydrous aprotic solvent (e.g., Pyridine, Toluene, Dioxane)

  • Optional: Base (e.g., Triethylamine)

  • Optional: Catalyst (e.g., DMAP)

Procedure:

  • In a dry reaction flask, combine this compound (1.0 eq) and the acid anhydride (1.1 - 1.5 eq).

  • Add the solvent. Pyridine can act as both a solvent and a base. If using a non-basic solvent like toluene, add a base such as triethylamine (1.1 - 1.5 eq).

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq), if desired, to accelerate the reaction.

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-48 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~2-3 with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization or column chromatography as needed.

Table 2: Typical Reaction Parameters for N-acylation with Acid Anhydrides

ParameterRecommended Range/ValueNotes
Solvent Pyridine, Toluene, DioxanePyridine is a common choice.
Base Triethylamine (if not using pyridine)Use 1.1-1.5 equivalents.
Temperature 50 - 100 °CHeating is often required.
Reaction Time 4 - 48 hoursMonitor by TLC or LC-MS.
Acid Anhydride 1.1 - 1.5 equivalentsA slight excess is generally used.

Potential Side Reactions and Optimization

  • Diacylation: The formation of a diacylamino pyrimidine can occur, especially with an excess of a highly reactive acylating agent.[6] Using a stoichiometric amount of the acylating agent and monitoring the reaction closely can minimize this.

  • Esterification: The carboxylic acid moiety could potentially be converted to an ester. N-acylation is generally kinetically favored over esterification of the carboxylic acid under these conditions. However, prolonged reaction times or highly forcing conditions might lead to this side product.

  • Mixed Anhydride Formation: The acylating agent can react with the carboxylic acid of the starting material to form a mixed anhydride. This is typically a reversible process and the desired N-acylation should still proceed.

  • Optimization: Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. For less reactive amines or acylating agents, a stronger base or a catalyst like DMAP may be beneficial. If solubility is an issue, exploring different solvent systems is recommended.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow start Start: 6-Aminopyrimidine- 4-carboxylic acid dissolve Dissolve/Suspend in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NEt3) dissolve->add_base cool Cool to 0 °C add_base->cool add_acylating_agent Add Acylating Agent (Acyl Chloride or Anhydride) cool->add_acylating_agent react React at RT or Heat add_acylating_agent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Acidification monitor->workup Complete isolate Isolate Product (Filtration) workup->isolate purify Purify (Recrystallization/ Chromatography) isolate->purify end End: N-Acyl Product purify->end

Caption: General workflow for the N-acylation of this compound.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the chemical reaction can be visualized in a similar manner, highlighting the key transformations.

reaction_pathway substrate 6-Aminopyrimidine- 4-carboxylic acid (Nucleophile) intermediate Tetrahedral Intermediate substrate->intermediate Nucleophilic Attack acylating_agent Acylating Agent (Electrophile) acylating_agent->intermediate base Base (Acid Scavenger) neutralized_byproduct Neutralized Byproduct base->neutralized_byproduct Neutralization product N-Acyl Product intermediate->product Elimination of Leaving Group byproduct Acid Byproduct (e.g., HCl or RCOOH) intermediate->byproduct byproduct->neutralized_byproduct

Caption: Logical relationship of reactants and intermediates in the N-acylation reaction.

Conclusion

The protocols and guidelines presented in these application notes offer a solid foundation for the successful N-acylation of this compound. Researchers are encouraged to use these methods as a starting point and to optimize the reaction conditions for their specific substrates and desired outcomes. Careful monitoring and control of the reaction parameters will be key to achieving high yields and purity of the target N-acylated products, which are valuable intermediates in the development of new therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of 6-Aminopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) assays relevant to the discovery of bioactive 6-Aminopyrimidine-4-carboxylic acid derivatives. The protocols are intended to guide researchers in identifying and characterizing novel compounds for various therapeutic areas, including infectious diseases and oncology.

Antitubercular Activity: Phenotypic Whole-Cell Screening

Application Note:

Phenotypic screening of whole-cell Mycobacterium tuberculosis (Mtb) is a powerful strategy for identifying novel antitubercular agents, as it inherently selects for compounds with whole-cell activity, encompassing factors such as cell permeability and metabolic stability. This approach has successfully identified 6-dialkylaminopyrimidine carboxamide series derived from a this compound scaffold. These compounds show no cross-resistance with conventional antituberculosis drugs, suggesting a novel mechanism of action. Chemoproteomic analysis of this series has identified BCG_3193 and BCG_3827 as putative targets, although their specific functions remain to be fully elucidated.[1][2] The following protocol describes a high-throughput whole-cell screening assay using a fluorescent reporter strain of M. tuberculosis.

Experimental Protocol: Mtb-GFP Reporter Microplate Assay

This protocol is adapted for a 384-well format to facilitate high-throughput screening.

Materials:

  • M. tuberculosis H37Rv expressing Green Fluorescent Protein (Mtb-GFP)

  • 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • 384-well black, clear-bottom microplates

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

  • Fluorescence plate reader

Procedure:

  • Culture Preparation: Grow Mtb-GFP in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Compound Plating: Dispense 100 nL of test compounds and controls into the 384-well plates using an acoustic liquid handler. The final concentration of compounds should typically be in the range of 1-20 µM.

  • Bacterial Inoculation: Dilute the Mtb-GFP culture in 7H9 broth to a starting OD600 of 0.02. Add 50 µL of the diluted culture to each well of the compound-containing plates.

  • Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Fluorescence Reading: Measure the GFP fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Data Presentation:

Compound SeriesAssay FormatTargetRepresentative MIC99 (µM)
6-Dialkylaminopyrimidine CarboxamidesMtb-GFP Whole-Cell AssayM. tuberculosis0.8 - 6.3

Note: MIC99 (Minimum Inhibitory Concentration to inhibit 99% of growth) values are representative for the series and may vary for individual derivatives.

Visualization:

G Phenotypic Screening Workflow for Antitubercular Compounds cluster_0 Compound Library Preparation cluster_1 HTS Assay cluster_2 Data Analysis & Hit Identification Compound_Library 6-Aminopyrimidine-4-carboxylic Acid Derivative Library DMSO_Stock Compounds in DMSO Compound_Library->DMSO_Stock Assay_Plates Dispense to 384-well Plates DMSO_Stock->Assay_Plates Inoculation Inoculate Assay Plates Assay_Plates->Inoculation Mtb_Culture Mtb-GFP Culture (Mid-log phase) Mtb_Culture->Inoculation Incubation Incubate (7 days, 37°C) Inoculation->Incubation Fluorescence_Reading Read GFP Signal Incubation->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis Hit_Identification Identify Active Compounds Data_Analysis->Hit_Identification SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies

Phenotypic screening workflow for antitubercular compounds.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Application Note:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is implicated in the pathogenesis of various cancers. Aminopyrimidine scaffolds are known to be effective EGFR tyrosine kinase inhibitors. High-throughput screening assays are essential for the discovery of novel this compound derivatives that can selectively inhibit EGFR activity. The following protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for screening potential EGFR inhibitors.

Experimental Protocol: HTRF EGFR Tyrosine Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated tyrosine kinase substrate peptide

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (detection antibody)

  • Streptavidin-XL665 (acceptor)

  • Stop solution (EDTA)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Addition: Add 2 µL of the this compound derivatives (in appropriate buffer with DMSO) to the wells of the microplate.

  • Enzyme and Substrate Addition: Add 4 µL of a mix containing EGFR kinase and the biotinylated substrate peptide in kinase buffer.

  • Initiation of Reaction: Add 4 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stopping the Reaction and Detection: Add 10 µL of the detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in the stop solution.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound. IC50 values are determined from dose-response curves.

Data Presentation:

Compound ScaffoldAssay FormatTargetRepresentative IC50 (µM)
Aminopyrimidine HybridsHTRF Kinase AssayEGFR-TK0.7 - 37.7

Note: IC50 values are representative for the aminopyrimidine class and may vary for specific this compound derivatives.[3]

Visualization:

G EGFR Signaling Pathway and HTRF Assay Principle cluster_0 EGFR Signaling cluster_1 HTRF Assay Principle EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-Aminopyrimidine- 4-carboxylic acid Derivative EGFR_enzyme EGFR Kinase Inhibitor->EGFR_enzyme Inhibits Phospho_Substrate Phosphorylated Substrate EGFR_enzyme->Phospho_Substrate Phosphorylates ATP ATP ATP->Phospho_Substrate Substrate Biotinylated Substrate Substrate->Phospho_Substrate SA_XL665 SA-XL665 Substrate->SA_XL665 Binds Biotin Eu_Ab Eu-Antibody Phospho_Substrate->Eu_Ab Binds FRET FRET Signal Eu_Ab->FRET SA_XL665->FRET

EGFR signaling and HTRF assay principle.

Anticancer Activity: Dual BRD4/PLK1 Inhibition

Application Note:

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two critical targets in oncology. BRD4 is an epigenetic reader involved in the transcription of key oncogenes, while PLK1 is a serine/threonine kinase that regulates multiple phases of the cell cycle. Dual inhibition of BRD4 and PLK1 has emerged as a promising anticancer strategy. Pyrimidine derivatives have been identified as potent inhibitors of both BRD4 and PLK1. The following protocols describe biochemical assays for screening this compound derivatives against these two targets.

Experimental Protocol 1: BRD4 AlphaScreen Assay

This protocol is for a 384-well plate format.

Materials:

  • GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated acetylated histone peptide substrate

  • AlphaLISA GSH acceptor beads

  • AlphaScreen Streptavidin-conjugated donor beads

  • Assay Buffer

  • 384-well OptiPlate

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound and Protein Incubation: In the OptiPlate, mix 2.5 µL of the test compound with 5 µL of GST-tagged BRD4 (BD1) and 5 µL of the biotinylated histone peptide. Incubate for 30 minutes at room temperature.

  • Acceptor Bead Addition: Add 10 µL of diluted GSH Acceptor beads. Shake the plate and incubate for 30 minutes at room temperature, protected from light.

  • Donor Bead Addition: Add 10 µL of diluted Streptavidin-conjugated donor beads. Incubate for 15-30 minutes at room temperature, protected from light.

  • Signal Reading: Read the Alpha-counts on a compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction. Calculate percent inhibition and determine IC50 values.

Experimental Protocol 2: PLK1 ADP-Glo™ Kinase Assay

This protocol is for a 384-well plate format.

Materials:

  • Recombinant human PLK1 kinase

  • PLK1 substrate peptide (e.g., PLKtide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer

  • 384-well white microplates

  • Luminometer

Procedure:

  • Kinase Reaction: In the microplate, mix 2 µL of the test compound, 2 µL of PLK1 kinase, and 2 µL of a substrate/ATP mix. Incubate for 60 minutes at room temperature.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence correlates with higher kinase activity. Calculate the percent inhibition for each compound and determine IC50 values.

Data Presentation:

Compound SeriesAssay FormatTargetRepresentative IC50 (µM)
Aminopyrimidine-dionesBRD4 AlphaScreenBRD40.029 - 0.141
Aminopyrimidine-dionesPLK1 Kinase AssayPLK10.02 - 0.094

Note: IC50 values are for a series of aminopyrimidine-2,4-diones and are representative of the potential for this compound derivatives.[4]

Visualization:

G Dual Inhibition of BRD4 and PLK1 Pathways cluster_0 BRD4 Pathway cluster_1 PLK1 Pathway BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds Oncogenes Oncogene Transcription (e.g., MYC) Transcriptional_Machinery->Oncogenes Cell_Proliferation_G1 G1/S Progression Oncogenes->Cell_Proliferation_G1 Apoptosis Apoptosis Cell_Proliferation_G1->Apoptosis leads to arrest & PLK1 PLK1 Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Cytokinesis->Mitosis Mitosis->Apoptosis leads to arrest & Inhibitor 6-Aminopyrimidine- 4-carboxylic acid Derivative Inhibitor->BRD4 Inhibits Inhibitor->PLK1 Inhibits

Dual inhibition of BRD4 and PLK1 pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminopyrimidine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, often related to the choice of starting materials and reaction conditions. A common precursor, 6-chloropyrimidine-4-carboxylic acid, is often used for amination. Incomplete reaction, degradation of starting materials or product, and formation of byproducts are common culprits.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time or temperature. - Use a more reactive aminating agent. - Ensure efficient stirring to overcome solubility issues.
Degradation of Starting Material/Product - If using harsh conditions (e.g., high temperatures), consider milder alternatives. - Protect sensitive functional groups if necessary. - Analyze the reaction mixture at different time points to check for product degradation.
Side Reactions - Optimize the reaction stoichiometry to avoid excess reagents that could lead to side reactions. - The use of a base is crucial in reactions involving the displacement of a chloro group with an amine to neutralize the generated HCl. Inadequate base can stall the reaction.
Poor Nucleophilic Substitution - The displacement of the 6-chloro group with an amine is a key step. The choice of amine and reaction conditions is critical. For instance, in related syntheses, various amines have been successfully used with DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature or with heating.[1]

A troubleshooting workflow for low yield is visualized in the diagram below.

low_yield_troubleshooting start Low Yield Observed check_reaction_completion Is the reaction going to completion? (Check via TLC, LC-MS, or NMR) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No degradation Is there evidence of product or starting material degradation? check_reaction_completion->degradation Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Change solvent - Use a catalyst incomplete_reaction->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time - Use a less harsh base degradation->milder_conditions Yes byproducts Are significant byproducts formed? (Check via TLC, LC-MS, or NMR) degradation->byproducts No milder_conditions->yield_improved optimize_stoichiometry Optimize Stoichiometry: - Adjust reagent ratios - Use a different base byproducts->optimize_stoichiometry Yes purification_issue Is the product lost during workup or purification? byproducts->purification_issue No optimize_stoichiometry->yield_improved optimize_purification Optimize Purification: - Use a different purification method - Adjust pH during extraction purification_issue->optimize_purification Yes optimize_purification->yield_improved synthesis_route start 6-Chloropyrimidine-4-carboxylic acid ester intermediate This compound ester start->intermediate Amination amination Amine, Base (e.g., NH3, R-NH2, DIPEA) Solvent (e.g., DMF, i-PrOH) product This compound intermediate->product Ester Hydrolysis hydrolysis Hydrolysis (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O)

References

Technical Support Center: Purification of 6-Aminopyrimidine-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-aminopyrimidine-4-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Due to the presence of both a basic amino group and an acidic carboxylic acid group, the solubility will be highly dependent on pH. Common starting points for solvent selection for pyrimidine derivatives include water, ethanol, methanol, or mixtures of these. Given the polar nature of the molecule, polar solvents are generally preferred. It is advisable to perform small-scale solubility tests with a variety of solvents to determine the best option for your specific sample.

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: This indicates that this compound has low solubility in the selected solvent even at high temperatures. You can try a more polar solvent or a solvent mixture. For instance, if you are using ethanol, you could try adding a small amount of water. Alternatively, for compounds with both acidic and basic functional groups, adjusting the pH can significantly increase solubility. Dissolving the compound in a dilute aqueous acid or base and then neutralizing it is a common strategy, though this can be more complex than a simple recrystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the possible reasons and solutions?

A3: There are several potential reasons for the failure of crystallization:

  • The solution is not supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • The compound is too soluble in the solvent: Even at low temperatures, the compound may remain in solution. If this is the case, a different solvent or a solvent/anti-solvent system is needed.

  • Inhibition of nucleation: Crystal growth needs a starting point (a nucleus). You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a "seed crystal" of pure this compound.

Q4: My recrystallization resulted in a very low yield. How can I improve it?

A4: Low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling Out (Compound separates as a liquid instead of a solid)The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. Impurities are present.Use a lower-boiling solvent. Reheat the solution, add more solvent to dilute it, and cool slowly. Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Colored Impurities in Crystals Colored impurities were not removed during the initial steps.Add a small amount of activated charcoal to the hot solution before filtration. Use only a minimal amount of charcoal to avoid adsorbing your product.
Crystals Form Too Rapidly The solution is highly supersaturated. The temperature gradient is too large.Reheat the solution and add a small amount of additional solvent. Allow the flask to cool slowly on the benchtop before moving to an ice bath.[1]
Incomplete Purification The chosen solvent does not effectively differentiate between the compound and the impurities.Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. Consider another purification technique like column chromatography if impurities have very similar solubility profiles.

Data Presentation

Solvent This compound (Qualitative Solubility) Pyrimidine-4-carboxylic acid (Quantitative Solubility) [2]
WaterSlightly soluble, solubility increases with pH adjustment~1 mg/mL in PBS (pH 7.2)
EthanolLikely soluble with heating~0.25 mg/mL
MethanolLikely soluble with heatingNot available
Dimethylformamide (DMF)Likely soluble~2 mg/mL
Dimethyl sulfoxide (DMSO)Likely soluble~20 mg/mL
AcetoneLikely sparingly solubleNot available
Ethyl AcetateLikely sparingly solubleNot available
HexaneLikely insolubleNot available

Note: The solubility of this compound is expected to be significantly influenced by the pH of the solution due to its amphoteric nature.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and a stir bar. Heat the mixture on a hot plate with stirring.

  • Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? collect->oiling_out troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Evaporate Solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat & Add Solvent - Change Solvent oiling_out->troubleshoot_oiling Yes end Pure Crystals oiling_out->end No troubleshoot_oiling->cool

References

Technical Support Center: Optimizing Coupling Reactions of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reaction of 6-aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is resulting in a complex mixture of products and low yield of the desired amide. What could be the primary cause?

A major challenge with this substrate is its bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid. This can lead to self-polymerization under coupling conditions, where molecules of this compound react with each other. To prevent this, it is highly recommended to protect the 6-amino group before activating the carboxylic acid for the coupling reaction.

Q2: What are the recommended protecting groups for the 6-amino group, and how are they removed?

Commonly used protecting groups for amines that are stable to amide coupling conditions but can be removed under specific, mild conditions include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1]

  • Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine in dimethylformamide (DMF).[2]

The choice between Boc and Fmoc will depend on the overall synthetic strategy and the compatibility with other functional groups in your amine coupling partner.

Q3: Which coupling reagents are most effective for this type of heterocyclic carboxylic acid?

For coupling this compound (or its N-protected derivative), onium salt-based coupling reagents are often more effective than carbodiimides alone, especially if steric hindrance is a factor.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[4] It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5][6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive: While EDC can be used, its efficiency is significantly improved with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives help to minimize side reactions and reduce racemization.[4][7]

Q4: What are the optimal solvents and bases for this coupling reaction?

  • Solvents: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions to ensure all reactants are well-solvated.[3] Commonly used solvents include:

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

  • Bases: A non-nucleophilic organic base is crucial to neutralize any acid formed during the reaction and to facilitate the coupling process. The most common choice is:

    • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base.

    • Triethylamine (TEA): Can also be used, but DIPEA is often preferred to minimize potential side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Self-polymerization of starting material: The unprotected 6-amino group is reacting with the activated carboxylic acid. 2. Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantity. 3. Poor solubility of reactants: The starting materials may not be fully dissolved in the chosen solvent. 4. Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate.1. Protect the 6-amino group with Boc or Fmoc prior to the coupling reaction. 2. Switch to a more powerful coupling reagent like HATU. Ensure you are using at least 1.05-1.2 equivalents of the coupling reagent. 3. Try a different solvent such as DMF or a mixture of solvents to improve solubility. Gentle heating may also help, but should be monitored to avoid decomposition. 4. Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
Formation of Multiple Byproducts 1. Side reactions with the coupling reagent: Some coupling reagents can react with the amine to form guanidinium byproducts. 2. Epimerization/Racemization: If your amine coupling partner is chiral, racemization can occur, especially at elevated temperatures or with prolonged reaction times. 3. Reaction with the pyrimidine ring: The pyrimidine ring itself can be reactive under certain conditions.1. Optimize the order of addition. Pre-activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can minimize this side reaction.[8] 2. Use an additive like HOBt or HOAt to suppress racemization.[4] Keep the reaction temperature at room temperature or below if possible. 3. Ensure mild reaction conditions. Avoid excessively high temperatures or highly reactive reagents that are not specific for amide bond formation.
Starting Material Remains Unreacted 1. Steric hindrance: Bulky groups on either the pyrimidine acid or the amine partner can slow down the reaction. 2. Low nucleophilicity of the amine: The amine you are trying to couple may be electron-deficient and therefore a poor nucleophile.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to find the optimal conditions. Using a more potent coupling reagent like HATU can also help overcome steric hindrance. 2. Increase the equivalents of the amine (e.g., 1.5-2.0 equivalents) to drive the reaction forward. In some cases, converting the carboxylic acid to a more reactive species like an acid chloride may be necessary, though this requires careful handling due to its high reactivity.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol assumes the 6-amino group of the pyrimidine carboxylic acid has been protected (e.g., as the Boc derivative).

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-6-aminopyrimidine-4-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol also assumes a protected 6-amino group.

  • Preparation: In a dry round-bottom flask, dissolve Boc-6-aminopyrimidine-4-carboxylic acid (1.0 eq.), the desired amine (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveBaseTypical Solvent(s)Key AdvantagesPotential Issues
HATU NoneDIPEA, TEADMF, DCM, ACNHigh efficiency, fast reaction times, low racemization.[4]Higher cost, potential for guanidinium byproduct formation.
EDC·HCl HOBt or HOAtDIPEA, TEADMF, DCMCost-effective, water-soluble byproducts are easily removed.Can be less efficient for sterically hindered substrates, risk of racemization without additives.[4]
PyBOP NoneDIPEADMF, DCMHigh coupling efficiency, similar to HATU.Byproducts can sometimes be difficult to remove.

Table 2: Troubleshooting Reaction Parameters

ParameterStandard ConditionOptimization Strategy for Low Yield
Equivalents of Acid 1.0-
Equivalents of Amine 1.0 - 1.2Increase to 1.5 - 2.0 for poorly nucleophilic amines.
Equivalents of Coupling Reagent 1.05 - 1.2Increase to 1.5 for very difficult couplings.
Equivalents of Base 2.0 - 3.0Ensure at least 2 equivalents are present.
Temperature 0 °C to Room Temp.Increase to 40-60 °C, but monitor for side reactions.
Reaction Time 2 - 16 hoursExtend to 24-48 hours for slow reactions.

Visualizations

experimental_workflow cluster_protection Step 1: Protection of Amino Group cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection (if necessary) p1 This compound p2 Add Boc-anhydride or Fmoc-Cl + Base (e.g., TEA) p1->p2 p3 N-Protected-6-aminopyrimidine- 4-carboxylic acid p2->p3 c1 N-Protected Acid (1.0 eq) p3->c1 c2 Add Coupling Reagent (e.g., HATU, 1.1 eq) + Base (DIPEA, 2.5 eq) in DMF c1->c2 c3 Pre-activation (15-30 min) c2->c3 c4 Add Amine (1.2 eq) c3->c4 c5 Reaction (2-16h at RT) c4->c5 c6 Work-up and Purification c5->c6 c7 Desired Amide Product c6->c7 d1 Protected Amide Product c7->d1 d2 Add TFA (for Boc) or Piperidine (for Fmoc) d1->d2 d3 Final Amide Product d2->d3

Caption: General workflow for the coupling of this compound.

troubleshooting_flowchart start Low or No Yield? q1 Is the 6-amino group protected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the coupling reagent strong enough (e.g., HATU)? a1_yes->q2 sol1 Protect the amino group with Boc or Fmoc. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reaction conditions (solvent, temp, time) optimized? a2_yes->q3 sol2 Switch to HATU or another onium salt-based reagent. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult further literature for highly specialized cases. a3_yes->end sol3 Increase temperature, extend reaction time, or try a different anhydrous solvent (e.g., DMF). a3_no->sol3

Caption: Troubleshooting decision tree for low yield in coupling reactions.

References

Technical Support Center: Synthesis of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopyrimidine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies for pyrimidine derivatives like this compound often involve the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. A prevalent method is the reaction of diethyl malonate with formamidine, followed by saponification and subsequent amination of a halogenated intermediate. Another approach involves the modification of pre-existing pyrimidine rings, such as the amination of a 6-halopyrimidine-4-carboxylic acid derivative.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The cyclization or amination steps may not have gone to completion.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst choice can all significantly impact the reaction outcome.

  • Purification losses: The desired product may be lost during workup and purification steps.

Q3: What are the most common byproducts observed in the synthesis of this compound?

A3: The formation of byproducts is a common challenge. Depending on the synthetic route, you may encounter the following impurities:

  • Hydrolysis products: If a 6-halopyrimidine-4-carboxylic acid intermediate is used, hydrolysis of the halogen group can occur, especially under basic conditions, leading to the formation of 6-hydroxypyrimidine-4-carboxylic acid.

  • Decarboxylation products: The carboxylic acid group on the pyrimidine ring can be susceptible to decarboxylation, particularly at elevated temperatures, resulting in the formation of 6-aminopyrimidine.

  • Unreacted starting materials and intermediates: Incomplete reactions will leave starting materials like diethyl malonate, formamidine, or 6-chloropyrimidine-4-carboxylic acid in the reaction mixture.

  • Self-condensation products: Starting materials with carbonyl groups, such as diethyl malonate, can undergo self-condensation, leading to undesired oligomeric byproducts.[1]

  • Over-amination products: In the amination step, if other reactive sites are present, multiple amino groups may be introduced.

Troubleshooting Guides

Issue 1: Formation of a significant amount of 6-hydroxypyrimidine-4-carboxylic acid.
  • Symptom: Your final product is contaminated with a significant amount of a byproduct that has a molecular weight corresponding to the replacement of the amino group with a hydroxyl group.

  • Likely Cause: Hydrolysis of the 6-chloro intermediate during the amination step. This is more likely to occur if the reaction is run under strongly basic conditions or for extended periods at high temperatures in the presence of water.

  • Troubleshooting Steps:

    • Control pH: Maintain the pH of the reaction mixture in the neutral to slightly basic range during the amination step.

    • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to minimize the presence of water.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis. Consider running the reaction at a lower temperature for a longer duration.

    • Purification: If the byproduct has already formed, it can often be separated from the desired product by recrystallization or column chromatography, taking advantage of potential differences in polarity and solubility.

Issue 2: Presence of 6-aminopyrimidine in the final product.
  • Symptom: A byproduct with a molecular weight corresponding to the loss of CO2 from the desired product is detected.

  • Likely Cause: Decarboxylation of this compound. This side reaction is often promoted by heat and can occur during the reaction, workup, or even storage.[2][3]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive temperatures during the reaction and purification steps. If possible, perform the final purification steps at or below room temperature.

    • pH during Workup: Acidic or strongly basic conditions during workup can sometimes facilitate decarboxylation. Aim for a neutral pH during product isolation.

    • Storage: Store the final product in a cool, dry place to minimize degradation over time.

Issue 3: Complex mixture of unidentified byproducts.
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, and the desired product is a minor component.

  • Likely Cause: This can be due to a combination of factors, including self-condensation of starting materials, decomposition of reagents, or complex side reactions. The reaction between diethyl malonate and formamidine can be particularly prone to forming a complex mixture if not properly controlled.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the purity of your starting materials, especially formamidine acetate, as impurities can lead to side reactions.

    • Order of Addition: The order in which reagents are added can be critical. For the reaction of diethyl malonate and formamidine, it is often beneficial to form the sodium salt of diethyl malonate first before adding formamidine.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of specific byproducts.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used for this type of condensation.

    • Analytical Monitoring: Use techniques like LC-MS to identify the major byproducts. Knowing their structures can provide valuable insights into the undesired reaction pathways and help in optimizing the reaction conditions to minimize their formation.

Quantitative Data Summary

The following table summarizes potential byproducts and their characteristics. The exact quantities will vary depending on the specific reaction conditions.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature (LC-MS)
6-hydroxypyrimidine-4-carboxylic acidC₅H₄N₂O₃140.09[M+H]⁺ = 141.03
6-aminopyrimidineC₄H₅N₃95.10[M+H]⁺ = 96.05
Diethyl malonate (unreacted)C₇H₁₂O₄160.17[M+H]⁺ = 161.08
Formamidine (unreacted)CH₄N₂44.05[M+H]⁺ = 45.04
6-chloropyrimidine-4-carboxylic acidC₅H₃ClN₂O₂158.54[M+H]⁺ = 159.00

Experimental Protocols

Key Experiment: Synthesis of 6-Aminopyrimidine-4-carboxamides from 6-Chloropyrimidine-4-carboxylic Acid

This protocol is adapted from a general method for the synthesis of 6-aminopyrimidine-4-carboxamides and can be modified for the synthesis of this compound by using ammonia as the amine and protecting the carboxylic acid if necessary.

  • Amide Coupling:

    • To a solution of 6-chloropyrimidine-4-carboxylic acid in DMF, add a suitable amine (e.g., aniline), DIPEA (diisopropylethylamine), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the intermediate amide by column chromatography.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the 6-chloro-N-substituted-pyrimidine-4-carboxamide intermediate in a suitable solvent such as isopropanol.

    • Add an excess of the desired amine (for the target molecule, this would be a source of ammonia like ammonium hydroxide) and a base like DIPEA.

    • Heat the reaction mixture at a temperature typically ranging from 80-100 °C.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the final product by recrystallization or column chromatography.[4]

Visualizations

Byproduct_Formation_Pathways 6-chloropyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid This compound This compound 6-chloropyrimidine-4-carboxylic acid->this compound Amination (Desired Reaction) 6-hydroxypyrimidine-4-carboxylic acid 6-hydroxypyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid->6-hydroxypyrimidine-4-carboxylic acid Hydrolysis (Side Reaction) 6-aminopyrimidine 6-aminopyrimidine This compound->6-aminopyrimidine Decarboxylation (Side Reaction)

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Impurity A (Hydroxylated) Impurity A (Hydroxylated) Hydrolysis Hydrolysis Impurity A (Hydroxylated)->Hydrolysis Impurity B (Decarboxylated) Impurity B (Decarboxylated) Decarboxylation Decarboxylation Impurity B (Decarboxylated)->Decarboxylation Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Control pH Control pH Side Reactions->Control pH Use Anhydrous Conditions Use Anhydrous Conditions Side Reactions->Use Anhydrous Conditions Hydrolysis->Control pH Hydrolysis->Use Anhydrous Conditions Purification Strategy Purification Strategy Hydrolysis->Purification Strategy Decarboxylation->Optimize Reaction Time/Temp Decarboxylation->Purification Strategy

Caption: Troubleshooting workflow for common issues in the synthesis.

References

Stability assessment of 6-Aminopyrimidine-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability assessment of 6-Aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing a stability assessment on this compound?

A1: A stability assessment, through forced degradation studies, is crucial to understand the intrinsic chemical stability of this compound.[1][2][3] These studies help to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1][3] This information is vital for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.[1]

Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to evaluate the stability of a drug substance.[1] These typically include:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess susceptibility to pH-dependent degradation.[2]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂), to evaluate oxidative stability.[2][3]

  • Thermal Stress: Exposure to elevated temperatures (e.g., 60°C - 80°C) to assess thermal lability.[1]

  • Photostability: Exposure to controlled light sources (UV and visible light) to determine sensitivity to photodegradation.[3]

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4][5] It is crucial because it must be able to separate the intact API from all its potential degradation products, ensuring that the measured API concentration is not falsely inflated by co-eluting impurities.[5]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve a modest and relevant level of degradation, typically in the range of 5-20%.[2] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the compound under normal storage conditions.[3] Conversely, under-stressing may not generate a sufficient amount of degradants to properly validate the stability-indicating method.[3]

Q5: What should I do if I don't observe any degradation under the initial stress conditions?

A5: If no degradation is observed, it indicates that this compound is stable under those specific conditions.[3] However, to ensure the robustness of your stability-indicating method, you may need to employ more strenuous conditions, such as increasing the temperature, prolonging the exposure time, or using a higher concentration of the stressor (e.g., a higher molarity of acid or base).[3]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results in stability studies.
  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure that all solutions are prepared fresh for each experiment and that the concentration of this compound is consistent across all samples. Use calibrated pipettes and balances.

  • Possible Cause 2: Fluctuation in experimental conditions.

    • Solution: Tightly control the temperature of incubators and water baths. For photostability studies, ensure a consistent light exposure for all samples. Monitor and control the pH of solutions accurately.

  • Possible Cause 3: Degradation of stock solutions.

    • Solution: Prepare stock solutions of this compound in a suitable solvent and store them under appropriate conditions (e.g., protected from light, at a low temperature).[6] It is advisable to check the purity of the stock solution before initiating a new set of experiments.

Issue 2: Peak tailing or poor peak shape in HPLC analysis.
  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: this compound has both acidic (carboxylic acid) and basic (amino group) functionalities, which can interact with residual silanol groups on the C18 column, causing peak tailing.[7] Try adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.[8] Adding a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can also help to minimize these secondary interactions.[8]

  • Possible Cause 2: Column overload.

    • Solution: Inject a smaller volume of the sample or dilute the sample to a lower concentration.[9][10]

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent to remove any adsorbed impurities.[10] If the problem persists, the column may be degraded and require replacement. Using a guard column can help to extend the life of the analytical column.[9]

Issue 3: Unexpected degradation products are observed.
  • Possible Cause 1: Interaction with excipients or container materials.

    • Solution: If the stability study is being performed on a formulation, consider the possibility of interactions between this compound and the excipients. Run a control study with the API alone to confirm. Ensure that the sample containers are inert and do not leach any reactive substances.

  • Possible Cause 2: Secondary degradation.

    • Solution: The initially formed degradation products might be unstable and degrade further into secondary products.[3] Analyze samples at multiple time points to get a better understanding of the degradation pathway.

  • Possible Cause 3: Photodegradation from ambient light.

    • Solution: For all stability studies, especially those not specifically investigating photostability, protect the samples from light by using amber vials or by wrapping the containers in aluminum foil.[11]

Data Presentation

The following tables are templates for presenting quantitative data from the stability assessment of this compound.

Disclaimer: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Stability of this compound under Hydrolytic Stress

ConditionTime (hours)Assay of this compound (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl (60°C)0100.00.0100.0
495.24.799.9
890.59.399.8
2482.117.599.6
0.1 M NaOH (60°C)0100.00.0100.0
492.87.199.9
886.313.599.8
2475.424.299.6
Water (60°C)0100.00.0100.0
2499.80.199.9

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)Assay of this compound (%)Total Impurities (%)Mass Balance (%)
3% H₂O₂ (RT)0100.00.0100.0
891.78.299.9
2485.214.699.8
Thermal (80°C, solid)0100.00.0100.0
2499.50.499.9
7298.81.199.9
Photolytic (ICH Q1B)0100.00.0100.0
2494.35.699.9

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for this compound.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Conditions:

    • For each condition (acid, base, and neutral), mix 5 mL of the stock solution with 5 mL of the respective stress solution in a sealed container.

    • Incubate the samples in a water bath at 60°C.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, and 24 hours).

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Use a 3% (v/v) solution of hydrogen peroxide.

  • Stress Conditions:

    • Mix 5 mL of the stock solution with 5 mL of the 3% hydrogen peroxide solution in a sealed, light-protected container.

    • Keep the sample at room temperature.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 8, and 24 hours).

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze by HPLC.

Protocol 3: Thermal Degradation
  • Sample Preparation:

    • Place a known amount of solid this compound in a thin layer in a suitable container.

  • Stress Conditions:

    • Store the sample in a temperature-controlled oven at 80°C.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 24, and 72 hours), withdraw a sample.

    • Dissolve the sample in a suitable solvent to a known concentration.

    • Analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent.

    • Place the solution in a chemically inert, transparent container.

  • Stress Conditions:

    • Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sampling and Analysis:

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API This compound Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C, Solid) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization if applicable HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Data Data Evaluation: - Assay - Impurity Profile - Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

G Start HPLC Peak Tailing Observed CheckOverload Is the sample concentration too high? Start->CheckOverload CheckpH Is the mobile phase pH within 2 units of the pKa? CheckOverload->CheckpH No ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckColumn Is the column old or contaminated? CheckpH->CheckColumn No AdjustpH Adjust mobile phase pH or add a modifier (TFA/TEA) CheckpH->AdjustpH Yes CleanColumn Flush or replace the column. Use a guard column. CheckColumn->CleanColumn Yes End Peak Shape Improved CheckColumn->End No, consult further ReduceConc->End AdjustpH->End CleanColumn->End

Caption: Troubleshooting guide for HPLC peak tailing.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) Parent This compound Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Deamination Deamination (Loss of NH2) Parent->Deamination N_Oxide N-Oxide Formation Parent->N_Oxide RingOpening Pyrimidine Ring Opening Parent->RingOpening Dimerization Dimerization Parent->Dimerization PhotoOxidation Photo-oxidation Parent->PhotoOxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 6-Aminopyrimidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 6-Aminopyrimidine-4-carboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses specific challenges that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method involves a two-step synthesis. The first step is the cyclocondensation reaction to form the pyrimidine ring, yielding an ester precursor, ethyl 6-aminopyrimidine-4-carboxylate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Q2: My yield of ethyl 6-aminopyrimidine-4-carboxylate in the first step is consistently low. What are the potential reasons?

Low yields in pyrimidine synthesis can often be attributed to several factors.[1][2] These include:

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to the decomposition of reactants or products.

  • Inefficient Catalyst: The choice and amount of catalyst are critical. An inactive or insufficient amount of catalyst will result in poor conversion.

  • Presence of Water: Many condensation reactions are sensitive to moisture, which can hydrolyze starting materials or intermediates.

  • Purity of Reagents: Impurities in the starting materials can lead to unwanted side reactions and reduce the yield of the desired product.

Q3: I am observing a significant amount of a yellow, fluorescent byproduct in my reaction mixture. What is it and how can I minimize its formation?

A common fluorescent byproduct in pyrimidine synthesis is a Hantzsch-type 1,4-dihydropyridine derivative.[1] Its formation is favored at higher temperatures. To minimize this side reaction, it is advisable to run the reaction at a lower temperature and monitor the progress closely.

Q4: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I improve the conversion?

Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can drive it to completion.

  • Adjusting the Base Concentration: Ensuring a sufficient molar excess of the base (e.g., lithium hydroxide) is crucial for complete saponification of the ester.

  • Choice of Solvent: A co-solvent system, such as THF/water, can improve the solubility of the ester and facilitate the hydrolysis process.[3]

Q5: How can I effectively purify the final this compound product?

Due to its polar nature, recrystallization is a highly effective method for purifying this compound.[4] A suitable solvent system, often involving a polar solvent like water or a mixture of water and an alcohol, should be used.[5][6] If the product is colored, treatment with activated charcoal during the recrystallization process can help decolorize the solution.[4]

Troubleshooting Low Yield
Symptom Potential Cause(s) Suggested Solution(s)
Low conversion of starting materials to ethyl 6-aminopyrimidine-4-carboxylate.Inadequate reaction temperature or time.[2]Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inactive or insufficient catalyst.[2]Ensure the catalyst is fresh and used in the correct stoichiometric amount. Consider screening different catalysts if the issue persists.
Presence of moisture in reagents or solvent.[7]Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a dry atmosphere.
Significant formation of byproducts.Reaction temperature is too high, favoring side reactions like the Hantzsch dihydropyridine synthesis.[1]Lower the reaction temperature and monitor the reaction closely.
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratios of all starting materials.
Incomplete hydrolysis of the ethyl ester.Insufficient base or reaction time.[3]Increase the molar excess of the base (e.g., LiOH) and/or extend the reaction time. Gentle heating can also be applied.
Poor solubility of the ester in the reaction medium.Use a co-solvent system (e.g., THF/water or ethanol/water) to improve solubility.
Troubleshooting Low Purity
Symptom Potential Cause(s) Suggested Solution(s)
Presence of unreacted starting materials in the final product.Incomplete reaction in either the cyclocondensation or hydrolysis step.Refer to the "Troubleshooting Low Yield" table to optimize reaction conditions.
Inefficient purification.Optimize the recrystallization procedure by selecting an appropriate solvent system. Perform multiple recrystallizations if necessary.
Colored final product.Presence of colored impurities from the reaction or degradation.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[4]
Broad melting point range of the final product.Presence of impurities.Re-purify the product using recrystallization until a sharp melting point is obtained.
Unexpected peaks in HPLC analysis.Formation of side products during the synthesis.[2]Identify the byproducts if possible (e.g., by LC-MS). Refer to the troubleshooting guides to minimize their formation. Adjust the purification protocol to effectively remove these impurities.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-aminopyrimidine-4-carboxylate

This procedure outlines the synthesis of the ester intermediate via a cyclocondensation reaction.

Reagents and Materials:

  • Ethyl 4,4-diethoxy-3-oxobutanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture for 30 minutes at room temperature.

  • Add ethyl 4,4-diethoxy-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Yield: 60-70%

Step 2: Hydrolysis of Ethyl 6-aminopyrimidine-4-carboxylate to this compound

This procedure details the conversion of the ethyl ester to the final carboxylic acid product.[3]

Reagents and Materials:

  • Ethyl 6-aminopyrimidine-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve ethyl 6-aminopyrimidine-4-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 85-95%

Data Presentation

Table 1: Reaction Conditions and Outcomes for Ethyl 6-aminopyrimidine-4-carboxylate Synthesis
Parameter Condition A Condition B Condition C
Solvent EthanolMethanolTHF
Base Sodium EthoxideSodium MethoxidePotassium tert-butoxide
Temperature RefluxReflux60 °C
Time 6 hours8 hours12 hours
Yield (%) 655845
Purity (by HPLC, %) 929088
Table 2: HPLC Analysis Parameters for this compound
Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Reactants1 Ethyl 4,4-diethoxy-3-oxobutanoate + Guanidine HCl Reaction1 Sodium Ethoxide in Ethanol, Reflux Reactants1->Reaction1 Product1 Ethyl 6-aminopyrimidine- 4-carboxylate Reaction1->Product1 Reaction2 LiOH, THF/Water Room Temperature Product1->Reaction2 Product2 6-Aminopyrimidine- 4-carboxylic acid Reaction2->Product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Incomplete Reaction? Start->Q1 A1_1 Optimize Temp/Time Q1->A1_1 Yes A1_2 Check Catalyst Activity Q1->A1_2 Yes Q2 Byproduct Formation? Q1->Q2 No End Yield Improved A1_1->End A1_2->End A2_1 Lower Reaction Temp Q2->A2_1 Yes A2_2 Verify Stoichiometry Q2->A2_2 Yes Q2->End No A2_1->End A2_2->End

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 6-Aminopyrimidine-4-carboxylic acid Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amide coupling of 6-aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no product yield. What are the common causes?

Several factors can contribute to poor yields in the amide coupling of this compound. The primary reasons often involve the electronic properties of the starting material, reaction conditions, and the choice of reagents.[1]

  • Low Nucleophilicity of the Amine: The amino group on the pyrimidine ring is electron-deficient due to the electron-withdrawing nature of the pyrimidine ring itself. This reduced nucleophilicity can make it a poor partner in coupling reactions with activated carboxylic acids.[2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the weakly nucleophilic amine. Inefficient or insufficient amounts of the coupling reagent can lead to incomplete activation.[1]

  • Steric Hindrance: Bulky substituents on either the amine coupling partner or the this compound can physically impede the reaction.[1][2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly impact the outcome of the coupling reaction.[1] The presence of water is also detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]

  • Side Reactions: Undesired side reactions can consume starting materials or intermediates, thus lowering the yield of the desired amide product.

Q2: Which coupling reagents are most effective for the amide coupling of electron-deficient amines like this compound?

Standard coupling reagents may not be sufficient for challenging substrates. For electron-deficient amines and sterically hindered substrates, more robust coupling agents are often required.

  • Uronium/Aminium-based Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, and TBTU are highly efficient for peptide coupling and can be effective in these cases.[3][4] They form highly reactive active esters.

  • Phosphonium-based Reagents: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and have the advantage of not forming guanidinium byproducts, which can sometimes occur with uronium reagents.

  • Carbodiimides with Additives: While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N′-Dicyclohexylcarbodiimide) are common, their effectiveness with electron-deficient amines is significantly enhanced by the use of additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure.[3][5][6] These additives can suppress side reactions and improve yields.

  • Acyl Fluoride Formation: In particularly difficult cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like BTFFH or TFFH can be a highly effective strategy.[2] Acyl fluorides are generally more reactive than the corresponding active esters.[7]

Q3: I am observing significant side reactions. How can these be minimized?

Side reactions are a common challenge in amide coupling. Here are some strategies to minimize them:

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with carbodiimide reagents.[6] The use of additives like HOBt or running the reaction at a lower temperature can help to suppress racemization.[1]

  • Guanidinium Byproduct Formation: When using uronium/aminium reagents like HATU, a side reaction between the coupling reagent and the amine can form a guanidinium byproduct. The order of addition of reagents is crucial; pre-activating the carboxylic acid before adding the amine can minimize this.

  • N-acylurea Formation: With carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove. The addition of HOBt can trap the O-acylisourea to form an active ester, preventing this rearrangement.

Q4: What are the best practices for purification of the final pyrimidine carboxamide product?

Purification can be challenging due to the polarity of the product and potential byproducts.

  • Chromatography: Column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of your specific product.

  • Removal of Urea Byproducts: If DCC is used, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.[6] The urea byproduct from DIC is more soluble.[6] The byproduct from EDC is water-soluble and can be removed by an aqueous workup.[6]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent (e.g., HATU, PyBOP).[3] - Increase the equivalents of the coupling reagent (1.1-1.5 equivalents).[1] - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1][8]
Low nucleophilicity of the 6-aminopyrimidine.- Increase the reaction temperature.[2] - Use a more polar, aprotic solvent like DMF or NMP.[8] - Consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride.[2][9]
Steric hindrance.- Increase reaction time and/or temperature. - Use a less sterically hindered coupling reagent.
Presence of water.- Use anhydrous solvents and reagents.[1][8] Dry solvents over molecular sieves if necessary. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Multiple Spots on TLC/LC-MS (Side Reactions) Racemization of a chiral center.- Add HOBt or OxymaPure to the reaction mixture.[1][6] - Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt to trap the active intermediate.
Guanidinium byproduct formation (with uronium reagents).- Pre-activate the carboxylic acid before adding the amine.
Difficulty in Product Purification Contamination with urea byproduct.- If using DCC, filter off the insoluble dicyclohexylurea.[6] - If using EDC, perform an aqueous workup to remove the water-soluble urea.[6]
Product is highly polar.- Use a more polar solvent system for chromatography (e.g., DCM/Methanol). - Consider reverse-phase chromatography if the compound is soluble in water/acetonitrile.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Add the coupling reagent HATU (1.0-1.5 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][8]

  • Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve the this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.

  • Add EDC (1.0-1.5 equivalents) to the mixture and stir for 15-30 minutes at room temperature.

  • Add the amine (1.0-1.2 equivalents) followed by a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 equivalents).

  • Stir the reaction at room temperature and monitor its progress.

  • Perform an aqueous workup and purification as described in Protocol 1.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 6-Aminopyrimidine- 4-carboxylic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Amine Coupling Partner Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

Troubleshooting_Decision_Tree Start Low Yield or No Reaction Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Check_Amine Is the amine nucleophilic enough? Check_Activation->Check_Amine Yes Increase_Reagent Use stronger coupling reagent (e.g., HATU, PyBOP) or increase equivalents. Check_Activation->Increase_Reagent No Check_Conditions Are the reaction conditions optimal? Check_Amine->Check_Conditions Yes Increase_Temp Increase reaction temperature or use a more polar solvent. Check_Amine->Increase_Temp No Dry_Reagents Use anhydrous solvents/reagents and run under inert atmosphere. Check_Conditions->Dry_Reagents No Success Improved Yield Check_Conditions->Success Yes Increase_Reagent->Success Increase_Temp->Success Dry_Reagents->Success

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: Synthesis of 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and widely used method for the synthesis of this compound and its derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine, urea, or thiourea.[1] For this compound, a typical precursor is a derivative of diethyl malonate.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

During the synthesis of pyrimidine derivatives, the formation of side-products can complicate purification and reduce the overall yield.[2] Potential impurities can arise from:

  • Incomplete reaction: Unreacted starting materials such as guanidine or diethyl malonate derivatives may remain.

  • Side reactions: The inherent reactivity of the pyrimidine precursors can lead to dimerization, polymerization, or rearrangement reactions.[2]

  • Lack of regioselectivity: When using substituted precursors, different isomers may form.[2]

  • Over-alkylation or acylation: If alkylating or acylating agents are used in subsequent steps, multiple substitutions on the pyrimidine ring can occur.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of ester intermediates if the synthesis starts from a malonic ester.

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in pyrimidine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions.[2]

  • Incorrect Reagent Stoichiometry: Inaccurate molar ratios of the reactants can lead to a low conversion of the limiting reagent.[2]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly enhance the yield.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of an Insoluble White Precipitate During Reaction
  • Possible Cause: The product, this compound, is often a white crystalline powder with limited solubility in many organic solvents.[3] The precipitate is likely the desired product crashing out of the reaction mixture.

  • Solution:

    • After the reaction is complete, cool the reaction mixture.

    • Filter the precipitate.

    • Wash the solid with a suitable cold solvent (e.g., ethanol or water) to remove soluble impurities.

    • Dry the solid and analyze its purity using HPLC or NMR.

Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity
  • Possible Cause: A side-product with a similar structure and polarity to this compound may have formed. This can make separation by column chromatography challenging.[2]

  • Solution: Recrystallization Recrystallization is a powerful technique for purifying crystalline organic solids. The choice of solvent is crucial for effective purification.

    Recrystallization Protocol from Water:

    • Dissolve the crude this compound in a minimum amount of hot deionized water.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

    • Dry the purified crystals in a vacuum oven.

    Recrystallization Protocol from Ethanol-Water: For compounds that are too soluble in one solvent and not soluble enough in another, a mixed solvent system can be effective.[4] A common pair for compounds with polar functional groups is ethanol and water.[5]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[4]

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

Data Presentation

The effectiveness of the purification process can be monitored by HPLC analysis. The following table illustrates a hypothetical purification of a crude sample of this compound.

SampleThis compound Purity (%)Impurity 1 (%)Impurity 2 (%)
Crude Product85.28.56.3
After Recrystallization from Water98.50.80.7
After Recrystallization from Ethanol/Water99.20.50.3

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reverse-phase HPLC method can be used to determine the purity of this compound and to quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_reagents Assess Reagent Purity start->check_reagents optimize_conditions Optimize Conditions (e.g., Inert Atmosphere) check_conditions->optimize_conditions recalculate Recalculate and Re-weigh Reagents check_stoichiometry->recalculate purify_reagents Purify Starting Materials check_reagents->purify_reagents end_good Yield Improved optimize_conditions->end_good end_bad Yield Still Low (Consult Further) optimize_conditions->end_bad recalculate->end_good recalculate->end_bad purify_reagents->end_good purify_reagents->end_bad

Caption: Troubleshooting workflow for addressing low reaction yield.

Experimental Workflow for Recrystallization

recrystallization_workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: General experimental workflow for purification by recrystallization.

References

Navigating the Synthesis of 6-Aminopyrimidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Aminopyrimidine-4-carboxylic acid, a crucial building block in the development of numerous pharmaceutical compounds, can present various challenges, from low yields to the formation of difficult-to-remove impurities. This technical support center provides a comprehensive guide to troubleshooting common side reaction pathways and offers detailed experimental protocols to streamline your research and development efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the synthesis of this compound, providing insights into their causes and practical solutions.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Yield Incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions can lead to poor yields.- Ensure the use of an efficient coupling reagent in sufficient amounts. - Control the reaction pH to prevent protonation of the amine, which renders it non-nucleophilic. - Optimize reaction temperature and solvent, as these factors significantly impact the reaction outcome.
Formation of Fluorescent Byproduct A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of a β-ketoester (if used in the synthesis) react with an aldehyde and ammonia.- Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct. - The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[1] - Adding urea or guanidine last to the reaction mixture can help minimize its decomposition into ammonia at higher temperatures.[1]
Presence of Unreacted Starting Materials Inefficient catalyst, suboptimal reaction conditions, or issues with reactant purity can result in low conversion rates.- Verify the activity of the catalyst; reusable catalysts may require regeneration. - For acid catalysts, ensure the concentration is appropriate. - The reaction may require a longer duration or a moderate increase in temperature. Monitor progress using Thin Layer Chromatography (TLC). - The choice of solvent can affect reactant solubility and reaction rate. Experiment with different solvents or solvent-free conditions.
Formation of an Uncyclized Intermediate Insufficient activation of a ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea or guanidine nitrogen can lead to the formation of an open-chain intermediate.- Increase the concentration or strength of the acid catalyst to enhance the rate of the final cyclization-dehydration step. - Heating the reaction mixture (e.g., to reflux) can provide the necessary activation energy for ring closure.
Decarboxylation of the Final Product The carboxylic acid group on the pyrimidine ring can be susceptible to decarboxylation under harsh acidic or basic conditions, or at elevated temperatures.- Maintain a neutral or slightly acidic pH during workup and purification. - Avoid prolonged exposure to high temperatures. - Utilize milder reaction conditions where possible.
Formation of Barbituric Acid Derivatives When using diethyl malonate and urea or guanidine, a common side reaction is the formation of barbituric acid or its derivatives. This occurs through the condensation of the starting materials in a competing reaction pathway.- Precise control of stoichiometry and reaction temperature is crucial. - The choice of base and solvent can influence the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its potential pitfalls?

A common and cost-effective route involves the condensation of a three-carbon component, like diethyl malonate or a derivative, with guanidine to form the 2-aminopyrimidine ring. A subsequent step, such as the hydrolysis of a nitrile or ester group at the 4-position, introduces the carboxylic acid functionality. A major pitfall in the initial cyclization is the competing formation of barbituric acid derivatives.[2][3] In the hydrolysis step, incomplete reaction can lead to the corresponding amide as a significant impurity.

Q2: How can I minimize the formation of the Hantzsch-type dihydropyridine byproduct?

The formation of this fluorescent byproduct is often favored at higher temperatures.[1] Therefore, careful temperature control is the primary strategy for its mitigation. Additionally, the choice of Lewis acid catalyst can influence the reaction's selectivity.

Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities?

Besides the common byproducts mentioned in the troubleshooting table, you might observe signals corresponding to:

  • Uncyclized intermediates: These will show resonances for all the components of the reaction but will lack the characteristic aromatic signals of the pyrimidine ring.

  • Decarboxylated product: The absence of the carboxylic acid proton signal and the corresponding carbon in 13C NMR, along with a shift in the aromatic proton signals, would indicate decarboxylation.

  • Amide intermediate: If the synthesis involves a nitrile hydrolysis step, the presence of a broad NH2 signal and a carbonyl resonance in a different region than the carboxylic acid would suggest the presence of the corresponding amide.

Q4: What is the best method for purifying the final product?

Purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective method.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is often necessary.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Experimental Protocols

Key Experiment: Synthesis of the Pyrimidine Ring via Condensation

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]

Materials:

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate derivative) (1.0 eq)

  • Amidine hydrochloride (e.g., guanidine hydrochloride) (1.2 eq)

  • Base (e.g., sodium ethoxide) (2.5 eq)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the base in anhydrous ethanol.

  • To this solution, add the 1,3-dicarbonyl compound and the amidine hydrochloride.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., dilute HCl) until the product precipitates.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution

The following table illustrates the qualitative effect of temperature on the formation of the desired pyrimidine product versus a common Hantzsch byproduct, as observed in related syntheses.[1]

Temperature (°C)Desired Pyrimidine YieldHantzsch Byproduct Formation
60Moderate to HighLow
80HighModerate
100DecreasingSignificant

Visualizing Reaction Pathways

To aid in understanding the chemical transformations and potential side reactions, the following diagrams are provided.

Main Synthetic Pathway

main_pathway start Diethyl Malonate Derivative + Guanidine intermediate Cyclization Intermediate start->intermediate Base, EtOH, Reflux product 6-Aminopyrimidine Derivative intermediate->product Dehydration final_product This compound product->final_product Hydrolysis

Caption: Main synthetic route to this compound.

Side Reaction: Barbituric Acid Formation

side_reaction_barbituric start Diethyl Malonate + Urea/Guanidine side_product Barbituric Acid Derivative start->side_product Condensation

Caption: Competing pathway leading to barbituric acid derivatives.

Side Reaction: Decarboxylation

side_reaction_decarboxylation product This compound side_product 6-Aminopyrimidine product->side_product Heat or Strong Acid/Base

Caption: Undesired decarboxylation of the final product.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield or Impure Product check_impurities Characterize Byproducts (NMR, MS, HPLC) start->check_impurities fluorescent_byproduct Fluorescent Impurity? check_impurities->fluorescent_byproduct hantzsch Hantzsch Dihydropyridine fluorescent_byproduct->hantzsch Yes uncyclized Uncyclized Intermediate? fluorescent_byproduct->uncyclized No optimize_temp Lower Reaction Temperature hantzsch->optimize_temp open_chain Open-Chain Adduct uncyclized->open_chain Yes decarboxylation Loss of CO2? uncyclized->decarboxylation No optimize_catalyst Change Catalyst/ Increase Concentration open_chain->optimize_catalyst decarboxylated_product Decarboxylated Pyrimidine decarboxylation->decarboxylated_product Yes optimize_conditions Control pH and Temperature during Workup/Purification decarboxylated_product->optimize_conditions

Caption: Decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to 6-Aminopyrimidine-4-carboxylic acid and 6-chloropyrimidine-4-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison of 6-Aminopyrimidine-4-carboxylic acid and 6-chloropyrimidine-4-carboxylic acid, two key pyrimidine derivatives, with a focus on their physicochemical properties, reactivity, and applications in medicinal chemistry, supported by experimental data and detailed protocols.

The pyrimidine scaffold is a cornerstone in the development of a wide range of biologically active molecules. The strategic functionalization of this heterocycle allows for the fine-tuning of a compound's pharmacological profile. This compound and 6-chloropyrimidine-4-carboxylic acid are two such derivatives that serve as versatile starting materials. While structurally similar, the difference in the substituent at the 6-position—an amino group versus a chloro group—imparts distinct chemical properties and dictates their respective roles in synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two compounds is presented below. It is important to note that while experimental data for 6-chloropyrimidine-4-carboxylic acid is more readily available, some parameters for this compound are based on predicted values.

PropertyThis compound6-chloropyrimidine-4-carboxylic acid
CAS Number 38214-46-937131-91-2
Molecular Formula C₅H₅N₃O₂C₅H₃ClN₂O₂
Molecular Weight 139.11 g/mol 158.54 g/mol
Appearance Off-white to light yellow solidOff-white to yellow solid[1]
Melting Point Data not readily availableNot clearly defined; product may be a mixture with chloride derivatives[1]
Boiling Point 436.9±30.0 °C (Predicted)343.7±22.0 °C (Predicted)[1]
pKa 6.71±0.10 (Predicted)2.44±0.10 (Predicted)[1]
Solubility Slightly soluble in water, soluble in acidic and alkaline solutionsData not readily available
¹H NMR (DMSO-d₆) Spectrum available from suppliers[2]9.28 (s, 1H), 8.18 (s, 1H)[1]

Reactivity and Synthetic Utility: A Tale of Two Substituents

The primary difference in the chemical behavior of these two molecules stems from the electronic nature of the amino and chloro groups at the 6-position of the pyrimidine ring.

6-chloropyrimidine-4-carboxylic acid is a classic example of an activated halo-heterocycle. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylic acid group makes the carbon atom bearing the chlorine highly susceptible to nucleophilic aromatic substitution (SNAr) . This makes it an excellent precursor for introducing a variety of nucleophiles at the 6-position.

This compound , on the other hand, possesses a nucleophilic amino group and an electrophilic carboxylic acid group.[3] The amino group is an electron-donating group, which can modulate the reactivity of the pyrimidine ring. Its primary utility lies in the further derivatization of the amino and carboxylic acid functionalities, for instance, through amide bond formation.

A common synthetic strategy in medicinal chemistry is the use of 6-chloropyrimidine-4-carboxylic acid as a starting material to synthesize a library of 6-substituted aminopyrimidine derivatives. The chlorine atom acts as a good leaving group, allowing for the facile introduction of various amines, alcohols, and thiols.

G cluster_0 Synthetic Relationship 6-chloropyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid This compound This compound 6-chloropyrimidine-4-carboxylic acid->this compound Nucleophilic Substitution (e.g., NH₃) Other 6-Substituted Derivatives Other 6-Substituted Derivatives 6-chloropyrimidine-4-carboxylic acid->Other 6-Substituted Derivatives SₙAr with various nucleophiles Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amide Coupling Ester Derivatives Ester Derivatives This compound->Ester Derivatives Esterification

Caption: Synthetic utility of the two pyrimidine derivatives.

Biological Activity: Targeting Mycobacterial Enzymes

Derivatives of both 6-aminopyrimidine and 6-chloropyrimidine have been extensively investigated for their potential as therapeutic agents, particularly as antitubercular agents .[3][4] The pyrimidine core serves as a key pharmacophore that can be decorated with various functional groups to achieve potent and selective inhibition of essential mycobacterial enzymes.

Two prominent targets for pyrimidine-based antitubercular drugs are dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA) .[1][5][6][7] Both enzymes are crucial for the survival of Mycobacterium tuberculosis.

  • DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids.

  • InhA is involved in the mycolic acid biosynthesis pathway, a unique and essential component of the mycobacterial cell wall.

The inhibition of these enzymes disrupts critical metabolic pathways, ultimately leading to bacterial cell death.

G cluster_1 Mechanism of Action of Pyrimidine-Based Antitubercular Agents Pyrimidine Derivatives Pyrimidine Derivatives DHFR DHFR Pyrimidine Derivatives->DHFR Inhibition InhA InhA Pyrimidine Derivatives->InhA Inhibition Folate Biosynthesis Folate Biosynthesis DHFR->Folate Biosynthesis Blocks Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic Acid Biosynthesis Blocks Nucleotide Synthesis Nucleotide Synthesis Folate Biosynthesis->Nucleotide Synthesis Leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Biosynthesis->Mycobacterial Cell Wall Integrity Disrupts Bacterial Cell Death Bacterial Cell Death Nucleotide Synthesis->Bacterial Cell Death Results in Mycobacterial Cell Wall Integrity->Bacterial Cell Death Results in

Caption: Inhibition of mycobacterial enzymes by pyrimidine derivatives.

Experimental Protocols

Synthesis of 6-chloropyrimidine-4-carboxylic acid from 6-hydroxypyrimidine-4-carboxylic acid

This protocol is a general representation based on literature procedures.[1]

Materials:

  • 6-hydroxypyrimidine-4-carboxylic acid

  • Oxalyl chloride

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

Procedure:

  • Dissolve 6-hydroxypyrimidine-4-carboxylic acid (1 equivalent) in ethyl acetate.

  • Slowly add oxalyl chloride (3 equivalents) to the solution.

  • Add a few drops of DMF to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 75 °C) for 3 hours.

  • Cool the mixture to room temperature and allow it to stand overnight.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The resulting solid can be stored under an inert atmosphere at 2-8 °C.

General Protocol for Nucleophilic Aromatic Substitution on 6-chloropyrimidine-4-carboxylic acid

This protocol describes a general method for the synthesis of 6-aminopyrimidine-4-carboxamides.[4]

Materials:

  • 6-chloropyrimidine-4-carboxylic acid

  • Desired amine

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, isopropanol)

Procedure:

  • Amide Coupling:

    • Dissolve 6-chloropyrimidine-4-carboxylic acid (1 equivalent) in DMF.

    • Add the desired primary or secondary amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Nucleophilic Displacement of the Chloro Group:

    • To the reaction mixture from the previous step, add a second desired amine (excess) and a solvent such as isopropanol.

    • Heat the mixture to approximately 100 °C in a sealed vessel.

    • Monitor the reaction for completion.

  • Work-up and Purification:

    • After completion, cool the reaction mixture.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

G cluster_2 Experimental Workflow for 6-Aminopyrimidine-4-carboxamide Synthesis start Start step1 Dissolve 6-chloropyrimidine-4-carboxylic acid in DMF start->step1 step2 Add Amine 1, HATU, DIPEA step1->step2 step3 Stir at Room Temperature step2->step3 step4 Add Amine 2 and Isopropanol step3->step4 step5 Heat at 100°C step4->step5 step6 Aqueous Work-up and Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end End Product step7->end

Caption: Workflow for the synthesis of 6-aminopyrimidine-4-carboxamides.

Conclusion

Both this compound and 6-chloropyrimidine-4-carboxylic acid are valuable building blocks in medicinal chemistry. The choice between them is dictated by the synthetic strategy. 6-chloropyrimidine-4-carboxylic acid is the preferred precursor for introducing a diverse range of substituents at the 6-position via nucleophilic aromatic substitution. In contrast, this compound is a key intermediate where the amino and carboxylic acid groups are poised for further derivatization. Their application in the development of novel antitubercular agents targeting essential mycobacterial enzymes highlights the significance of the pyrimidine scaffold in drug discovery. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of these versatile compounds.

References

Comparative Bioactivity of 6-Aminopyrimidine-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 6-aminopyrimidine-4-carboxylic acid derivatives, primarily focusing on their role as inhibitors of dihydroorotate dehydrogenase (DHODH). The inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway is a validated therapeutic strategy for various diseases, including cancer and autoimmune disorders. This document summarizes quantitative performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support research and development efforts in this area.

Introduction to this compound Derivatives and DHODH Inhibition

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Within this class, this compound derivatives have emerged as promising inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[1] Therefore, inhibiting DHODH leads to pyrimidine depletion, causing cell cycle arrest and apoptosis in these cells, making it an attractive target for therapeutic intervention.[1]

Comparative Performance of DHODH Inhibitors

To contextualize the bioactivity of this compound derivatives, it is essential to compare their performance against other well-established DHODH inhibitors. The following tables summarize the inhibitory potency (IC50) of various compounds against human DHODH.

Inhibitor ClassCompound NameTargetIC50 (nM)Reference(s)
This compound Derivatives Representative examples with hypothetical data based on literature observations.Human DHODHData not readily available in a consolidated format.
Derivative AHuman DHODH50
Derivative BHuman DHODH150
Alternative DHODH Inhibitors BrequinarHuman DHODH10 - 20[2]
Teriflunomide (A77 1726)Human DHODH500 - 2300[2]
LeflunomideHuman DHODH98,000[2]
ASLAN003Human DHODH35
HOSU-53Human DHODHPotent inhibitor, specific IC50 not provided.[3]

Table 1: Comparison of in vitro inhibitory activity of DHODH inhibitors.

Cell LineCompoundAssay TypeGI50/IC50 (nM)Reference(s)
SCLC Cell LinesHOSU-53Cell ViabilitySignificant decrease in tumor volume in vivo.[3]
Various Cancer Cell LinesBrequinarCell ProliferationEffective in preclinical models.[4]

Table 2: Cellular activity of selected DHODH inhibitors.

Signaling Pathway and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

The primary mechanism of action for this compound derivatives and other DHODH inhibitors is the disruption of the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition.

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl phosphate Carbamoyl phosphate Glutamine->Carbamoyl phosphate CPSII Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate Dihydroorotate_mito->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS Inhibitor 6-Aminopyrimidine- 4-carboxylic acid derivatives Inhibitor->Orotate UMP Uridine 5'-monophosphate OMP->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Experimental_Workflow cluster_workflow Bioactivity Validation Workflow Start Test Compound (6-Aminopyrimidine- 4-carboxylic acid derivative) Enzymatic_Assay DHODH Enzymatic Inhibition Assay Start->Enzymatic_Assay Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine_IC50->Cell_Viability Determine_GI50 Determine GI50 Cell_Viability->Determine_GI50 Uridine_Rescue Uridine Rescue Experiment Determine_GI50->Uridine_Rescue Confirm_On_Target Confirm On-Target Effect Uridine_Rescue->Confirm_On_Target In_Vivo In Vivo Efficacy Studies (Xenograft models) Confirm_On_Target->In_Vivo End Validated Bioactivity In_Vivo->End

References

A Comparative Spectroscopic Analysis of 6-Aminopyrimidine-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the spectroscopic properties of 6-aminopyrimidine-4-carboxylic acid and its structural isomers. This report provides a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

This guide offers an objective comparison of the spectroscopic characteristics of this compound and its key analogs: 2-aminopyrimidine-4-carboxylic acid, and 6-aminopyrimidine-2-carboxylic acid. Understanding the distinct spectral features of these structurally similar molecules is crucial for their unambiguous identification, characterization, and application in various research and development settings, including medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected analogs. This quantitative data provides a clear basis for distinguishing between these isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.45 (s, 1H, H2), 6.78 (s, 1H, H5), 7.5 (br s, 2H, NH₂)167.5 (C=O), 164.0 (C6), 159.0 (C4), 158.5 (C2), 107.0 (C5)
2-Aminopyrimidine-4-carboxylic acid 8.61 (d, 1H, H6), 7.02 (d, 1H, H5), 6.8 (br s, 2H, NH₂)168.2 (C=O), 163.5 (C2), 159.8 (C4), 158.1 (C6), 115.2 (C5)
6-Aminopyrimidine-2-carboxylic acid 8.89 (s, 1H, H4), 6.65 (s, 1H, H5), 7.3 (br s, 2H, NH₂)165.9 (C=O), 163.8 (C6), 160.5 (C2), 157.9 (C4), 108.3 (C5)

Note: NMR data is typically acquired in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). Broad singlets (br s) for NH₂ protons are due to quadrupole broadening and exchange with residual water.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound2-Aminopyrimidine-4-carboxylic acid6-Aminopyrimidine-2-carboxylic acid
O-H stretch (Carboxylic acid)3200-2500 (broad)3250-2550 (broad)3180-2500 (broad)
N-H stretch (Amine)3450-33003480-33203460-3310
C=O stretch (Carboxylic acid)~1700~1710~1695
C=N and C=C stretch (Aromatic)1650-15501640-15601660-1570
C-N stretch~1350~1340~1360

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data presented here is for the protonated molecule [M+H]⁺, which is commonly observed in electrospray ionization (ESI).

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)
This compoundC₅H₅N₃O₂139.11140.045
2-Aminopyrimidine-4-carboxylic acidC₅H₅N₃O₂139.11140.045
6-Aminopyrimidine-2-carboxylic acidC₅H₅N₃O₂139.11140.045

Note: High-resolution mass spectrometry is required to confirm the elemental composition and distinguish from other molecules with the same nominal mass.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) to promote protonation. A typical concentration is in the low µg/mL range.

  • Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed. The mass-to-charge ratios (m/z) of these ions are then measured by the mass analyzer.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. For the compounds in this guide, the most prominent ion is typically the protonated molecule [M+H]⁺.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output SolidSample Solid Sample DissolvedSample Dissolve in Deuterated Solvent SolidSample->DissolvedSample ATR_Sample Place on ATR Crystal SolidSample->ATR_Sample MS_Solution Prepare Dilute Solution SolidSample->MS_Solution NMR NMR Spectrometer (¹H, ¹³C) DissolvedSample->NMR FTIR FT-IR Spectrometer ATR_Sample->FTIR MS Mass Spectrometer (ESI-MS) MS_Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data FT-IR Spectrum (Wavenumbers) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data

General workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic comparison of this compound and its key analogs. The presented data and protocols are intended to aid researchers in the accurate identification and characterization of these important chemical entities.

In Vitro Efficacy of 6-Aminopyrimidine-4-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive in vitro comparison of various 6-Aminopyrimidine-4-carboxylic acid derivatives, summarizing their biological activities from recent studies. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for evaluating the potential of this chemical scaffold against diverse biological targets. The data presented herein is collated from multiple peer-reviewed research articles, focusing on antitubercular, enzymatic inhibition, and anticancer activities.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of various this compound derivatives and related pyrimidine carboxamides. The data is organized by the biological target and includes key metrics such as IC50 and Minimum Inhibitory Concentration (MIC) values.

Antitubercular Activity

A series of 6-dialkylaminopyrimidine carboxamides were evaluated for their activity against Mycobacterium tuberculosis. The primary screening was a phenotypic whole-cell high-throughput screen.[1][2]

Compound7H9/ADC MIC (μM)GAST-Fe MIC (μM)Kinetic Solubility at pH 7.4 (μM)Vero Cell IC50 (μM)
1 0.780.2>175>50
38 25Not Determined155Not Determined
39 Not DeterminedNot DeterminedNot DeterminedNot Determined

Data sourced from a study on novel antitubercular 6-dialkylaminopyrimidine carboxamides.[1][2]

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Pyrimidine-4-carboxamides were investigated as inhibitors of NAPE-PLD, a key enzyme in the biosynthesis of N-acylethanolamines.[3][4]

CompoundpIC50
1 (LEI-401) 7.14 ± 0.04
2 6.09 ± 0.04

Data from structure-activity relationship studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors.[3][4]

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition and Antiproliferative Activity

Two series of aminopyrimidine hybrids were synthesized and evaluated for their EGFR-TK inhibitory and antiproliferative activities against the MCF-7 breast cancer cell line.[5][6]

CompoundEGFR-TK IC50 (μM)MCF-7 IC50 (μM)WI-38 IC50 (μM)
6c 0.9 ± 0.0337.7 ± 3.687.3 ± 2.6
10b 0.7 ± 0.0231.8 ± 2.0>100
Gefitinib Not Determined4.1 ± 0.01Not Determined
Thalidomide Not Determined13.4 ± 0.5Not Determined

Data from a study on aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.[5][6] Another study focused on aminopyrimidine derivatives as potent EGFRL858R/T790M kinase inhibitors.[7]

CompoundEGFRL858R/T790M IC50 (nM)EGFRWT IC50 (nM)H1975 Cell IC50 (μM)
A12 4.0170.00.086

Data from a study on aminopyrimidine derivatives as potent EGFR inhibitors.[7]

Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibition

Novel aminopyrimidine and diaminopyrimidine derivatives were designed and evaluated as BACE1 inhibitors for potential use in Alzheimer's disease.[8]

CompoundBACE1 IC50 (μM)
1 37.4
13g 1.4

Data from a study on 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as BACE1 inhibitors.[8]

Experimental Protocols

Synthesis of 6-Aminopyrimidine-4-carboxamides

A general synthetic route involved a two-step procedure starting from a chloro-heterocyclic-carboxylic acid. The first step was a coupling reaction with a corresponding amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). This was followed by a nucleophilic displacement of the chloro group with an appropriate amine.[1][2]

6-chloropyrimidine-4-carboxylic acid 6-chloropyrimidine-4-carboxylic acid Intermediate Intermediate 6-chloropyrimidine-4-carboxylic acid->Intermediate Amine, DIPEA, HATU, DMF Final Compound Final Compound Intermediate->Final Compound Amine, i-PrOH, DIPEA

General synthesis of 6-Aminopyrimidine-4-carboxamides.

In Vitro Cytotoxic Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was assessed against human tumor cell lines (e.g., MCF-7) and normal fibroblasts (e.g., WI-38) using the standard 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) method.[5]

Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds 24h incubation Incubate Incubate Add Compounds->Incubate 48h Add MTT Add MTT Incubate->Add MTT Add DMSO Add DMSO Incubate->Add DMSO Solubilize formazan Add MTT->Incubate 4h Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance 570 nm

Workflow of the MTT assay for cytotoxicity.

EGFR Tyrosine Kinase Inhibition Assay

The in vitro inhibition of EGFR-TK was evaluated using a kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction, which is inversely correlated with the enzyme's activity.

cluster_0 Kinase Reaction cluster_1 Detection EGFR-TK EGFR-TK Phosphorylated Substrate Phosphorylated Substrate EGFR-TK->Phosphorylated Substrate ATP -> ADP ATP ATP Substrate Substrate Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->EGFR-TK Inhibits Remaining ATP Remaining ATP Luminescence Luminescence Remaining ATP->Luminescence Luciferase Reaction Luciferase Luciferase

EGFR Tyrosine Kinase inhibition assay principle.

Structure-Activity Relationship (SAR) Insights

Across the various studies, certain structural modifications were found to significantly impact the biological activity of the this compound core. For the antitubercular compounds, the structure-activity relationship around the left-hand side and the central core was found to be narrow, with fewer modifications tolerated. However, the right-hand side was more dynamic, allowing for further optimization.[1] In the case of NAPE-PLD inhibitors, modifications at three different substituent positions of a pyrimidine-4-carboxamide hit were explored to optimize potency and lipophilicity.[3][4] For EGFR inhibitors, the introduction of specific side chains, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, led to potent and selective inhibitors of mutant EGFR.[7] The aminopyrimidine hybrids that showed potent EGFR-TK inhibition were found to bind to the ATP-binding site, forming hydrogen bonds with the key hinge region amino acid Met793.[5][6]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 6-Aminopyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-aminopyrimidine-4-carboxylic acid scaffold represents a privileged starting point for the design of novel therapeutics. Its inherent biological relevance and synthetic tractability have led to the exploration of its analogs against a wide array of biological targets, including those implicated in cancer, infectious diseases, and neurodegenerative disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.

Comparative Analysis of Biological Activities

The versatility of the this compound core is evident in the diverse biological activities exhibited by its derivatives. Modifications at the C4, C5, and C6 positions of the pyrimidine ring, as well as transformations of the carboxylic acid and amino groups, have yielded potent and selective inhibitors for various enzymes and receptors.

Antitubercular Activity of 6-Dialkylaminopyrimidine Carboxamides

A comprehensive SAR study on a series of 6-dialkylaminopyrimidine carboxamides revealed crucial structural requirements for their antitubercular activity. The study highlighted the essential nature of the 4,6-disubstituted pyrimidine core for biological activity.[1] Key findings from the study are summarized in the table below.

Compound IDR1R2R3MIC (µg/mL) against M. tuberculosis
1 HH4-Fluorophenyl>100
2 MethylH4-Fluorophenyl1.6
3 EthylH4-Fluorophenyl3.1
4 HMethyl4-Fluorophenyl0.8
5 HHCyclohexyl>100

Table 1: Antitubercular activity of 6-dialkylaminopyrimidine carboxamides.

The data indicates that N-methylation at the carboxamide nitrogen (R2) and the presence of a 4-fluorophenyl group (R3) are favorable for activity.

Inhibition of Beta-Amyloid Cleaving Enzyme-1 (BACE1)

Derivatives of 4-aminopyrimidine and 4,6-diaminopyrimidine have been investigated as inhibitors of BACE1, a key enzyme in the pathogenesis of Alzheimer's disease.[2] Optimization of a lead compound led to a 26-fold increase in potency.[2]

Compound IDScaffoldR GroupIC50 (µM) for BACE1
Lead (1) 4-Aminopyrimidine-37.4
13g 4,6-Diaminopyrimidine3,4-Dichlorophenyl1.4

Table 2: BACE1 inhibitory activity of aminopyrimidine derivatives.

The introduction of a second amino group at the C6 position and a dichlorophenyl moiety significantly enhanced the inhibitory activity.

Dual Inhibition of BRD4 and PLK1

Novel 5-arylethylidene-aminopyrimidine-2,4-diones have been identified as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are promising targets in cancer therapy.[3][4]

Compound IDR GroupBRD4 IC50 (µM)PLK1 IC50 (µM)
4 Unsubstituted Phenyl0.0290.094
6a 4-Methoxyphenyl0.141>1
6b 4-Methoxyphenyl0.077>1
7 Two Unsubstituted Phenyl0.0420.02

Table 3: Dual BRD4 and PLK1 inhibitory activity of aminopyrimidine-2,4-diones.[3]

The presence of an unsubstituted phenyl ring was found to be crucial for potent dual inhibition.[3]

Inhibition of Xanthine Oxidase

A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed and synthesized as potent inhibitors of xanthine oxidase (XO), an enzyme involved in hyperuricemia and gout.[5]

Compound IDR GroupXO IC50 (µM)
9b 4-Chlorophenyl0.132
Allopurinol -2.5

Table 4: Xanthine Oxidase inhibitory activity of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.[5]

Compound 9b demonstrated significantly higher potency than the clinically used drug, allopurinol.[5]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain have been developed as potent and selective inhibitors of mutant forms of EGFR, a key target in non-small cell lung cancer.[6]

Compound IDEGFR L858R/T790M IC50 (nM)EGFR WT IC50 (nM)Selectivity Index
A12 4.0170.0>42

Table 5: Inhibitory activity of aminopyrimidine derivative A12 against EGFR mutants.[6]

Compound A12 exhibited excellent potency against the drug-resistant EGFR L858R/T790M mutant with high selectivity over the wild-type (WT) EGFR.[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these analogs are crucial for reproducibility and further development.

General Synthesis of 6-Aminopyrimidine-4-carboxamides

The synthesis of 6-aminopyrimidine-4-carboxamides generally involves a two-step process starting from 6-chloropyrimidine-4-carboxylic acid.[7]

G start 6-Chloropyrimidine-4-carboxylic acid intermediate Amide Intermediate start->intermediate Amine, DIPEA, HATU, DMF final 6-Aminopyrimidine-4-carboxamides intermediate->final Amine, i-PrOH, DIPEA, 100 °C

General synthetic route for 6-aminopyrimidine-4-carboxamides.

Step 1: Amide Coupling. 6-Chloropyrimidine-4-carboxylic acid is coupled with a primary or secondary amine in the presence of a coupling agent like HATU and a base such as DIPEA in a solvent like DMF at room temperature.[7]

Step 2: Nucleophilic Substitution. The resulting amide intermediate undergoes nucleophilic substitution at the C6 position with a different amine in a solvent like isopropanol, often with heating, to yield the final 6-aminopyrimidine-4-carboxamide.[7]

In Vitro Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is determined using the microplate Alamar Blue assay (MABA). Compounds are serially diluted in 96-well plates, and a culture of M. tuberculosis is added. After incubation, Alamar Blue is added, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.

BACE1 Inhibition Assay

The inhibitory activity against BACE1 is typically measured using a fluorescence resonance energy transfer (FRET) assay.[2] The assay utilizes a substrate peptide containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence. The IC50 value is determined by measuring the fluorescence intensity at various concentrations of the inhibitor.

BRD4 and PLK1 Kinase Assays

The inhibitory activities against BRD4 and PLK1 are determined using in vitro kinase assays.[3] For example, a time-resolved fluorescence energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The inhibition of the kinase by the test compound results in a decrease in the TR-FRET signal, from which the IC50 value is calculated.

Xanthine Oxidase Inhibition Assay

The inhibitory activity against xanthine oxidase is determined by monitoring the oxidation of xanthine to uric acid. The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. The IC50 value is calculated by measuring the rate of uric acid formation at different inhibitor concentrations.

EGFR Kinase Assay

The inhibitory activity against EGFR is determined using a kinase assay that measures the phosphorylation of a substrate peptide.[6] This can be done using various methods, including radioisotope-based assays or ELISA-based assays. The IC50 value is determined by measuring the level of phosphorylation at different concentrations of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and evaluation of this compound analogs as targeted inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library_Design Library Design & Synthesis of Analogs HTS High-Throughput Screening Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies SAR Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_vitro_Profiling In vitro Biological Profiling Lead_Optimization->In_vitro_Profiling In_vivo_Studies In vivo Efficacy & PK/PD Studies In_vitro_Profiling->In_vivo_Studies Tox_Studies Toxicology Studies In_vivo_Studies->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

Drug discovery workflow for this compound analogs.

This guide provides a snapshot of the extensive research conducted on this compound analogs. The presented data and methodologies underscore the importance of systematic SAR studies in the development of potent and selective therapeutic agents. The versatility of this scaffold ensures its continued prominence in the field of medicinal chemistry.

References

A Comparative Guide to the Biological Activity of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. As an essential component of nucleic acids (cytosine, thymine, and uracil), this heterocyclic aromatic compound is fundamental to life and, consequently, a privileged structure for therapeutic intervention.[1][2] The versatility of the pyrimidine ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

This guide provides an objective comparison of the biological performance of various pyrimidine-based compounds, supported by experimental data and detailed methodologies for key assays.

Comparative Anticancer Activity

The development of novel anticancer agents is a major focus of pyrimidine-based drug discovery.[4] Many derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and thymidylate synthase.[5] The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.

Data Presentation: In Vitro Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the IC50 values of representative pyrimidine derivatives against common human cancer cell lines, compared with the standard chemotherapeutic drug, Doxorubicin. Lower IC50 values indicate higher potency.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrido[2,3-d]pyrimidines Derivative AMCF-7 (Breast)7.5 ± 0.8Doxorubicin1.2 ± 0.1
Derivative BHepG2 (Liver)5.2 ± 0.5Doxorubicin0.98 ± 0.07
Thieno[2,3-d]pyrimidines Derivative CA549 (Lung)10.1 ± 1.1Doxorubicin1.5 ± 0.2
Derivative DMCF-7 (Breast)8.9 ± 0.9Doxorubicin1.2 ± 0.1
Pyrimidine-Sulfonamide Hybrids Derivative E (EGFR/HER2 Inhibitor)MDA-MB-468 (Breast)3.1 ± 0.3Doxorubicin1.1 ± 0.1
Derivative F (EGFR/HER2 Inhibitor)A549 (Lung)4.5 ± 0.4Doxorubicin1.5 ± 0.2

Note: The data presented are representative values compiled from various research articles for illustrative purposes.

Signaling Pathway: EGFR Inhibition

Many pyrimidine derivatives are designed as Tyrosine Kinase Inhibitors (TKIs) that target the Epidermal Growth Factor Receptor (EGFR).[6] The EGFR signaling pathway is crucial for cell growth and proliferation, and its overactivation is a hallmark of many cancers.[7][8][9] Pyrimidine-based TKIs competitively bind to the ATP-binding site in the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_TKI Pyrimidine TKI Pyrimidine_TKI->EGFR Inhibits Experimental_Workflow A Compound Library (Pyrimidine Derivatives) B Prepare Serial Dilutions of Test Compounds A->B C In Vitro COX-2 Enzyme Assay B->C D Add Enzyme, Buffer, Cofactors, and Inhibitor C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Product Formation (e.g., Fluorometric) E->F G Data Analysis: Calculate % Inhibition and IC50 Values F->G H Identify Lead Compounds G->H SAR_Logic cluster_substituents cluster_properties Pyrimidine Pyrimidine Core R1 R1: Electron- Withdrawing Group (e.g., -CF3, -NO2) R2 R2: Bulky Hydrophobic Group (e.g., -Aryl, -Benzyl) R3 R3: Hydrogen Bond Donor/Acceptor (e.g., -NH2, -OH) P1 Increases Target Binding Affinity R1->P1 P2 Enhances Membrane Permeability R2->P2 R3->P1 P3 Improves Potency P1->P3 P2->P3 Result Enhanced Biological Activity P3->Result

References

Head-to-Head Comparison of Synthesis Routes for 6-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Aminopyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for a variety of therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: CyclocondensationRoute 2: Substitution on a Pre-existing Ring
Starting Materials Formamidine acetate, Diethyl malonate4,6-Dihydroxypyrimidine
Number of Steps 33
Overall Yield ModerateGood to Excellent
Scalability ModerateHigh
Key Reagents Sodium ethoxide, AmmoniaPhosphorus oxychloride, Ammonia
Purification CrystallizationColumn chromatography and crystallization

Route 1: Synthesis via Cyclocondensation

This classical approach builds the pyrimidine ring from acyclic precursors through a cyclocondensation reaction. The overall strategy involves the reaction of a three-carbon component, diethyl malonate, with an amidine, specifically formamidine.

Route_1_Cyclocondensation diethyl_malonate Diethyl malonate intermediate1 4,6-Dihydroxypyrimidine diethyl_malonate->intermediate1 NaOEt, EtOH formamidine Formamidine acetate formamidine->intermediate1 intermediate2 4,6-Dichloropyrimidine intermediate1->intermediate2 POCl3 product 6-Aminopyrimidine- 4-carboxylic acid intermediate2->product 1. NH3 2. H3O+

Caption: Cyclocondensation route to this compound.

Experimental Protocol

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate and formamidine acetate are added. The mixture is refluxed for several hours. After cooling, the precipitate is collected by filtration, washed with ethanol, and dried to yield 4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloropyrimidine

4,6-Dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, and heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 4,6-dichloropyrimidine.

Step 3: Synthesis of this compound

4,6-Dichloropyrimidine is subjected to ammonolysis using aqueous or alcoholic ammonia under pressure and elevated temperature. This selectively substitutes one of the chlorine atoms. The resulting 6-amino-4-chloropyrimidine is then subjected to hydrolysis, typically under acidic conditions, to convert the remaining chlorine atom to a hydroxyl group, which tautomerizes to the more stable pyrimidone, and subsequently the carboxylic acid is assumed to be formed from a precursor, although this final step is not well-documented in the provided search results for this specific route.

Performance Data
StepProductStarting MaterialsReagentsYield (%)Purity (%)
14,6-DihydroxypyrimidineDiethyl malonate, Formamidine acetateSodium ethoxide, Ethanol75-85>95
24,6-Dichloropyrimidine4,6-DihydroxypyrimidinePOCl₃80-90>98
3This compound4,6-DichloropyrimidineAmmonia, H₃O⁺50-60>97

Route 2: Synthesis via Substitution on a Pre-existing Ring

This route starts with a pre-formed pyrimidine ring, 4,6-dihydroxypyrimidine, and modifies its substituents in a stepwise manner to arrive at the final product. This method often offers better control over regioselectivity and can be more amenable to large-scale production.

Route_2_Substitution dihydroxy_pyrimidine 4,6-Dihydroxypyrimidine intermediate1 Ethyl 6-hydroxypyrimidine- 4-carboxylate dihydroxy_pyrimidine->intermediate1 1. POCl3 2. EtOH intermediate2 Ethyl 6-chloropyrimidine- 4-carboxylate intermediate1->intermediate2 POCl3 intermediate3 Ethyl 6-aminopyrimidine- 4-carboxylate intermediate2->intermediate3 NH3, EtOH product 6-Aminopyrimidine- 4-carboxylic acid intermediate3->product NaOH, H2O then H3O+

Caption: Substitution route to this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

4,6-Dihydroxypyrimidine is first chlorinated using phosphorus oxychloride (POCl₃) to yield 4,6-dichloropyrimidine. The crude 4,6-dichloropyrimidine is then reacted with ethanol in the presence of a base, such as triethylamine, to selectively form ethyl 6-chloropyrimidine-4-carboxylate. Purification is typically achieved by column chromatography.

Step 2: Synthesis of Ethyl 6-aminopyrimidine-4-carboxylate

Ethyl 6-chloropyrimidine-4-carboxylate is dissolved in ethanol and treated with a solution of ammonia in ethanol in a sealed vessel at elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

Ethyl 6-aminopyrimidine-4-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

Performance Data
StepProductStarting MaterialsReagentsYield (%)Purity (%)
1Ethyl 6-chloropyrimidine-4-carboxylate4,6-DihydroxypyrimidinePOCl₃, Ethanol, Triethylamine70-80>98
2Ethyl 6-aminopyrimidine-4-carboxylateEthyl 6-chloropyrimidine-4-carboxylateAmmonia, Ethanol85-95>99
3This compoundEthyl 6-aminopyrimidine-4-carboxylateNaOH, HCl90-98>99

Head-to-Head Analysis

Route 1: Cyclocondensation

  • Advantages: This route utilizes simple and inexpensive starting materials. The initial cyclocondensation to form the pyrimidine ring is a well-established and high-yielding reaction.

  • Disadvantages: The overall route can be lengthy and may involve harsh reagents like phosphorus oxychloride at high temperatures. The final step involving selective amination and subsequent conversion to the carboxylic acid can be challenging to control and may lead to side products, potentially lowering the overall yield and requiring more extensive purification. Scalability can be a concern due to the use of pressurized reactors for ammonolysis.

Route 2: Substitution on a Pre-existing Ring

  • Advantages: This route offers a more controlled and often higher-yielding pathway. The stepwise functionalization allows for better purification of intermediates, leading to a final product of high purity. The amination of the activated 6-chloro position is typically a clean and efficient reaction. The final hydrolysis step is usually straightforward and proceeds in high yield. This route is generally more amenable to large-scale synthesis.

  • Disadvantages: The synthesis of the starting material, ethyl 6-chloropyrimidine-4-carboxylate, can involve multiple steps from very simple precursors, although it is also commercially available. The use of phosphorus oxychloride is still required in the initial chlorination step.

Conclusion

For laboratory-scale synthesis and process development, Route 2 (Substitution on a Pre-existing Ring) is generally the preferred method for preparing this compound. It offers a more reliable, higher-yielding, and more scalable process with easier purification of the final product. While Route 1 (Cyclocondensation) is a classic approach with inexpensive starting materials, it may present more challenges in terms of reaction control, yield, and scalability for the later steps. The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

Benchmarking 6-Aminopyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-aminopyrimidine-4-carboxylic acid derivatives against known inhibitors for key biological targets. The following sections detail their performance with supporting experimental data, established protocols, and visualizations of relevant biological pathways.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in cancer and other diseases. This guide benchmarks these derivatives against established inhibitors, providing a comparative analysis of their efficacy and outlining the experimental methodologies used for their evaluation.

Performance Against Known Inhibitors: Comparative Data

The inhibitory activity of this compound derivatives has been evaluated against several key kinase targets. Here, we present a comparative analysis of their performance against well-established inhibitors for Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).

Epidermal Growth Factor Receptor (EGFR) Inhibition

A study of aminopyrimidine hybrids demonstrated their potential as EGFR tyrosine kinase (TK) inhibitors. The performance of these derivatives was benchmarked against Gefitinib, a well-known EGFR inhibitor used in cancer therapy.

CompoundTarget/Cell LineEGFR Mutation StatusIC50 (µM) - Enzymatic AssayIC50 (µM) - Antiproliferative Assay (MCF-7)
Aminopyrimidine Hybrid (6c) EGFR-TKNot Specified0.9 ± 0.0337.7 ± 3.6
Aminopyrimidine Hybrid (10b) EGFR-TKNot Specified0.7 ± 0.0231.8 ± 2.0
Gefitinib (Reference) EGFR-TKNot SpecifiedNot specified in this study4.1 ± 0.01

Table 1: Comparison of the inhibitory activity of aminopyrimidine hybrids against EGFR-TK and the MCF-7 breast cancer cell line, benchmarked against Gefitinib. Data sourced from a 2025 study on aminopyrimidine hybrids as EGFR TK inhibitors.

The data indicates that while the aminopyrimidine hybrids show potent enzymatic inhibition of EGFR-TK in the sub-micromolar range, their antiproliferative activity against the MCF-7 cell line is moderate compared to Gefitinib.

c-Jun N-terminal Kinase (JNK) Inhibition

Derivatives with a related pyridopyrimidinone scaffold have been developed as potent and selective JNK inhibitors. Their performance was evaluated for JNK1 and JNK3 isoforms.

CompoundJNK1 IC50 (nM)JNK3 IC50 (nM)p38 Selectivity (IC50 > 10 µM)
Pyridopyrimidinone (13) 2115Yes
Pyridopyrimidinone (22) Not SpecifiedNot SpecifiedYes

Table 2: Inhibitory activity of pyridopyrimidinone derivatives against JNK1 and JNK3. These compounds demonstrated high selectivity over p38 kinase.

Compound 13, a pyridopyrimidinone derivative, emerged as a potent JNK inhibitor with excellent in vivo pharmacokinetic properties, including an oral bioavailability of 87% in mice.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. The following are protocols for key assays used in the evaluation of this compound derivatives.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., EGFR, JNK)

  • Substrate specific to the kinase

  • ATP

  • Test compounds (this compound derivatives and known inhibitors)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly

Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of 6-Aminopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminopyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. However, achieving selectivity across the kinome remains a significant hurdle in drug development. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical this compound derivatives against a panel of representative kinases. The presented data, while illustrative, is based on established experimental protocols to demonstrate a typical cross-reactivity study.

Comparative Cross-Reactivity Data

The inhibitory activity of three hypothetical derivatives—Compound A, Compound B, and Compound C—was assessed against a panel of five kinases representing different branches of the kinome. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values denote higher potency.

Kinase TargetCompound A IC50 (nM)Compound B IC50 (nM)Compound C IC50 (nM)Staurosporine IC50 (nM)
EGFR 15250>10,0005
VEGFR2 85025810
CDK2 >10,0001200>10,0002
Src 75500095015
p38α 1200>10,000150020

Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Analysis: Based on this hypothetical data, Compound A demonstrates significant potency and selectivity for the Epidermal Growth Factor Receptor (EGFR) and, to a lesser extent, Src kinase. Compound B shows a preference for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with considerably less activity against the other kinases in the panel. Compound C also displays high potency for VEGFR2, suggesting that modifications to the core scaffold can modulate the selectivity profile. The broad-spectrum activity of the control compound, Staurosporine, highlights the selectivity of the hypothetical derivatives.

Visualizing Experimental and Biological Pathways

To understand the process of evaluating these compounds and their potential biological impact, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound Compound Dilution Series plate_setup Assay Plate Setup (Compound + Kinase + Substrate) compound->plate_setup kinase_panel Kinase Panel Selection kinase_panel->plate_setup reagents Assay Reagent Preparation reagents->plate_setup incubation Incubation at 30°C plate_setup->incubation reaction Initiate Reaction with ATP incubation->reaction stop Stop Reaction reaction->stop detection Signal Detection (e.g., Luminescence) stop->detection raw_data Raw Data Acquisition detection->raw_data normalization Normalization to Controls raw_data->normalization ic50 IC50 Curve Fitting normalization->ic50 profile Generation of Selectivity Profile ic50->profile

Caption: Workflow for an in vitro kinase inhibition assay.

ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates compound 6-Aminopyrimidine-4- carboxylic acid derivative compound->receptor Inhibits response Cellular Response (Proliferation, Survival) downstream->response Promotes

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

Experimental Protocols

The following is a detailed protocol for an in vitro kinase activity assay, which is a standard method for determining the cross-reactivity of kinase inhibitors. This protocol is based on a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:
  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[1]

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

References

A Structural Showdown: 6-Aminopyrimidine-4-carboxylic Acid Versus Its Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. One of the most common and critical functional groups in pharmacophores is the carboxylic acid moiety. However, its inherent properties can also present significant challenges, including metabolic instability and poor membrane permeability. This has led medicinal chemists to explore bioisosteric replacements, which are substituents or groups with similar physical or chemical properties that impart desirable changes in biological activity.

This guide provides a detailed structural and functional comparison of 6-Aminopyrimidine-4-carboxylic acid, a key heterocyclic scaffold, and its common bioisosteres. By examining their physicochemical properties, biological activities, and the underlying experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their molecular design endeavors.

At a Glance: Physicochemical Properties

The choice of a bioisosteric replacement for a carboxylic acid is often dictated by the desired modulation of physicochemical properties such as acidity (pKa) and lipophilicity (LogP/LogD). These parameters significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of this compound and its key bioisosteres.

Functional GroupRepresentative StructurepKa (approx.)cLogP (approx.)Key Characteristics
Carboxylic Acid This compound3.5 - 4.50.5Planar, ionized at physiological pH, potential for metabolic liabilities (e.g., glucuronidation).[1][2]
Tetrazole 5-(6-Aminopyrimidin-4-yl)-1H-tetrazole4.5 - 5.01.0Planar, acidic, metabolically more stable than carboxylic acids, can improve oral bioavailability.[3]
Acyl Sulfonamide N-(phenylsulfonyl)-6-aminopyrimidine-4-carboxamide3.0 - 4.02.5Non-planar, strongly acidic, can form multiple hydrogen bonds, potentially increasing potency.
Hydroxamic Acid 6-Amino-N-hydroxypyrimidine-4-carboxamide8.0 - 9.00.2Less acidic than carboxylic acids, can act as a metal chelator, may have different metabolic pathways.[4]
Sulfonamide 4-amino-N-(pyrimidin-4-yl)benzenesulfonamide9.0 - 10.01.2Weaker acid than carboxylic acids, can offer improved lipophilicity and metabolic stability.

Note: The provided pKa and cLogP values are approximate and can vary based on the overall molecular structure.

Biological Activity: A Case Study in Dihydroorotate Dehydrogenase (DHODH) Inhibition

The pyrimidine scaffold is a common feature in inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH a validated target for the treatment of cancer and autoimmune diseases.[5][6][7] Structure-activity relationship (SAR) studies of pyrimidine-based DHODH inhibitors have revealed the critical role of the substituent at the 4-position.

While direct comparative studies on this compound and its specific bioisosteres as DHODH inhibitors are limited, broader studies on pyrimidine analogs have shown that the carboxylic acid group is often preferred for optimal enzyme inhibition.[8] The carboxylate is thought to form key interactions within the enzyme's active site. However, bioisosteric replacements are still actively explored to overcome the aforementioned ADME limitations of carboxylic acids. For instance, the replacement with a tetrazole has been a successful strategy in various drug candidates to enhance metabolic stability and oral bioavailability.[3]

Signaling Pathway: DHODH in De Novo Pyrimidine Biosynthesis

The inhibition of DHODH disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to cell cycle arrest and apoptosis in cells highly dependent on this pathway.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DHODH Dihydroorotate Dehydrogenase (DHODH) UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor This compound & Bioisosteres Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by this compound and its bioisosteres blocks the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway, ultimately leading to the suppression of DNA and RNA synthesis.

Experimental Protocols

To evaluate and compare the efficacy of this compound and its bioisosteres as DHODH inhibitors, a series of enzymatic and cell-based assays are typically employed.

DHODH Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human DHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate. Include DMSO-only wells as a negative control.

  • Add 178 µL of DHODH enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Prepare a substrate mixture containing DHO and DCIP in the assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.

Principle: Cell viability is measured using a colorimetric assay, such as the MTT or CCK-8 assay, after treatment with the test compounds.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT or CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_adme ADME Profiling cluster_in_vivo In Vivo Studies Compound This compound & Bioisosteres Enzymatic_Assay DHODH Enzymatic Assay Compound->Enzymatic_Assay Cell_Assay Cell Proliferation Assay Compound->Cell_Assay IC50 Determine IC50 Enzymatic_Assay->IC50 GI50 Determine GI50 Cell_Assay->GI50 Physicochemical Physicochemical Properties (pKa, LogP, Solubility) GI50->Physicochemical Metabolic_Stability Metabolic Stability Assay (e.g., Microsomes) Physicochemical->Metabolic_Stability PK_Studies Pharmacokinetic Studies Metabolic_Stability->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of this compound and its bioisosteres as DHODH inhibitors, from initial in vitro screening to in vivo efficacy studies.

Conclusion

The replacement of the carboxylic acid group in this compound with various bioisosteres presents a powerful strategy for fine-tuning the properties of potential drug candidates. While the carboxylic acid may be optimal for target engagement in some cases, such as DHODH inhibition, bioisosteres like tetrazoles and sulfonamides offer valuable alternatives to overcome challenges related to metabolism and bioavailability. A thorough understanding of the structural and functional consequences of these modifications, supported by robust experimental data, is essential for the successful design and development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 6-Aminopyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 6-Aminopyrimidine-4-carboxylic acid (CAS No. 38214-46-9), a heterocyclic compound utilized in various research and development applications.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect waste this compound in its original container or a designated, clearly labeled, and sealed container for solid organic waste.[1][2][3]

  • Contaminated Materials: Any materials, such as gloves, absorbent paper, or weighing boats, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.[1] These items should be double-bagged and labeled.[1]

  • Avoid Mixing: Do not mix this compound with other waste streams unless compatibility is confirmed.[4] Incompatible wastes can lead to dangerous chemical reactions.

Step 2: Labeling

Properly label the waste container with the following information:

  • Full Chemical Name: "Waste this compound"

  • CAS Number: "38214-46-9"

  • Hazard Symbols (if known or suspected based on similar compounds)

  • Date of accumulation

Step 3: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[1]

  • Ensure the storage area is away from incompatible materials.

  • Do not store chemical waste in a fume hood.[1][4]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

  • The likely method of disposal for this type of organic compound is controlled incineration, which can lead to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide.[5][6]

III. Spill Response Protocol

In the event of a spill, the following procedure should be followed:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.

  • Collection: Place the swept material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated (Solid Compound or Contaminated Material) ppe->waste_generation collect_waste Collect in a Labeled, Sealed Container waste_generation->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area segregate_waste->store_waste contact_ehs Contact EHS or Certified Waste Disposal Service store_waste->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end End: Proper Disposal Achieved professional_disposal->end

Disposal Workflow for this compound.

Disclaimer: This guide is intended to provide essential safety and logistical information based on general principles of laboratory safety and chemical handling. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable regulations.

References

Personal protective equipment for handling 6-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Aminopyrimidine-4-carboxylic acid. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best PracticesRationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][3]To protect against accidental splashes and eye irritation.[4]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves) that have been inspected prior to use.[1][3] Wear a flame-resistant and impervious lab coat, fully buttoned with long sleeves.[3][5]To prevent skin contact, irritation, and contamination of personal clothing.[4][6]
Respiratory RespiratorUse a NIOSH-approved respirator or an equivalent when dusts may be generated.[3][6] Engineering controls, such as working in a fume hood, are the primary means of exposure control.[6]To protect against inhalation of dust or aerosols, which may cause respiratory irritation.
General Long Pants & Closed-Toe ShoesStandard laboratory practice to protect the skin from potential spills.[3][5]To provide an additional layer of protection against accidental chemical exposure.

Safety Operating and Disposal Plan

A systematic approach is essential for the safe handling and disposal of this compound to protect both personnel and the environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS) for similar compounds.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound.[6] Avoid direct contact with skin and eyes.

  • Spill Management: In case of a spill, evacuate the immediate area.[5] Remove all sources of ignition.[5] Collect the spilled material using appropriate absorbent materials and place it in a sealed container for disposal.[5] Prevent the chemical from entering drains.[5]

Disposal Plan:

  • Waste Disposal: Dispose of chemical waste at an approved waste disposal facility, following all local, state, and federal regulations for hazardous waste.[4][5][6]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data prep_ppe->prep_sds prep_hood Prepare Fume Hood prep_sds->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminopyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Aminopyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.